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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physical, Chemical, and Synthetic Properties of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile

Executive Summary In modern drug discovery, the strategic selection of molecular building blocks dictates the success of downstream lead optimization. 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile (CAS: 1889415-23-9) has em...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks dictates the success of downstream lead optimization. 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile (CAS: 1889415-23-9) has emerged as a highly versatile, privileged scaffold[1]. Combining the rigid, lipophilic nature of a functionalized benzofuran core with the synthetic reactivity of an acetonitrile moiety, this compound serves as a critical intermediate in the synthesis of kinase inhibitors and allosteric modulators. This whitepaper details its physicochemical profile, validated synthetic workflows, and its mechanistic utility in therapeutic development.

Molecular Architecture & Physicochemical Profile

The utility of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile stems from its dual-domain architecture. The benzofuran core acts as an indole bioisostere; however, substituting the indole nitrogen with an oxygen atom eliminates a hydrogen-bond donor. This subtle modification increases the molecule's overall lipophilicity (LogP), enhancing cell membrane permeability while maintaining aromatic stacking capabilities.

The C3-methyl group provides a specific steric vector that restricts rotational degrees of freedom, often locking the scaffold into a bioactive conformation within target protein pockets[2]. Meanwhile, the C5-acetonitrile group features highly acidic alpha-protons due to the electron-withdrawing cyano group, enabling facile functionalization.

Table 1: Core Chemical and Physical Properties
PropertyValue / Description
Chemical Name 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile
CAS Registry Number 1889415-23-9[1]
Molecular Formula C₁₁H₉NO
Molecular Weight 171.19 g/mol
Structural Core Benzofuran
Functional Group Acetonitrile (-CH₂CN)
Predicted LogP ~2.8 (Favorable for passive membrane diffusion)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Nitrile Nitrogen, Furan Oxygen)
Solubility Profile Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water

Synthetic Pathways & Experimental Protocols

To ensure reproducibility and high yield, the synthesis of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile is best approached via a two-step sequence starting from the corresponding benzyl alcohol.

SynthWorkflow2 N1 (3-Methylbenzofuran-5-yl)methanol Precursor N2 5-(Bromomethyl)-3-methylbenzofuran Reactive Intermediate N1->N2 PBr3, DCM 0°C to RT N3 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile Target Compound N2->N3 NaCN, DMSO RT, 12h

Figure 1: Two-step synthetic workflow for 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile.

Step 1: Bromination of (3-Methylbenzofuran-5-yl)methanol

Causality & Rationale: Phosphorus tribromide (PBr₃) is explicitly selected over hydrobromic acid (HBr). The benzofuran core is sensitive to strongly acidic aqueous conditions, which can induce unwanted ring-opening or polymerization. PBr₃ operates under mild, anhydrous conditions, preserving the integrity of the heterocyclic core.

  • Initiation : Dissolve 1.0 equivalent of (3-methylbenzofuran-5-yl)methanol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an inert argon atmosphere.

  • Reagent Addition : Cool the reaction vessel to 0 °C. Add 1.2 equivalents of PBr₃ dropwise over 15 minutes. Note: Slow addition is critical to control the exothermic halogenation.

  • Propagation : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature (RT) for an additional 2 hours.

  • Workup : Quench carefully with saturated aqueous NaHCO₃ at 0 °C to neutralize excess PBr₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 5-(bromomethyl)-3-methylbenzofuran.

Step 2: Nucleophilic Cyanation

Causality & Rationale: The conversion utilizes Sodium Cyanide (NaCN) in Dimethyl Sulfoxide (DMSO). As a polar aprotic solvent, DMSO solvates the sodium cation while leaving the cyanide anion highly "naked" and nucleophilic. This dramatically accelerates the SN​2 displacement of the bromide and minimizes competing elimination byproducts.

  • Initiation : Dissolve the crude 5-(bromomethyl)-3-methylbenzofuran (1.0 eq) in anhydrous DMSO (0.2 M).

  • Reaction : Add 1.5 equivalents of NaCN in a single portion at RT. Stir for 12 hours.

  • Isolation : Dilute the mixture with water (5x the volume of DMSO) to precipitate the organic product, then partition with Ethyl Acetate (EtOAc).

  • Purification : Extract the aqueous phase with EtOAc (3x). Wash the combined organic layers extensively with water (5x) to quantitatively remove residual DMSO. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes:EtOAc) to isolate the target nitrile.

Application in Drug Discovery & Biological Mechanisms

The 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile scaffold is not an end-product but a highly functionalized intermediate utilized to access diverse pharmacological spaces.

PharmaUtility Core 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile (Privileged Scaffold) Mod1 Knoevenagel Condensation (α-Carbon Functionalization) Core->Mod1 Mod2 Nitrile Reduction / Hydrolysis (Amine/Acid Generation) Core->Mod2 Target1 PFKFB3/4 Inhibitors (Cancer Metabolism) Mod1->Target1 Kinase Domain Binding Target2 PASK Inhibitors (Metabolic Disorders) Mod1->Target2 Allosteric Modulation Target3 Hsp90 Modulators (Protein Folding) Mod2->Target3 CTD Binding

Figure 2: Divergent pharmacological applications of the benzofuran-acetonitrile scaffold.

Modulating Cancer Metabolism via PFKFB3/4

Cancer cells rely heavily on aerobic glycolysis (the Warburg effect). The enzymes 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 and 4 (PFKFB3/4) are critical regulators of this pathway. Derivatives of 3-methylbenzofuran synthesized from the acetonitrile precursor act as potent inhibitors of these kinases. The benzofuran core anchors the molecule in the hydrophobic pocket of the kinase domain, while functionalization at the C5-acetonitrile position allows the molecule to extend into and interact with the ATP-binding site, effectively starving the tumor cells of energy[3].

PAS Kinase (PASK) Inhibition

PASK is a serine/threonine kinase that regulates lipid and glucose metabolism, making it a prime target for treating metabolic diseases like Type 2 Diabetes. The steric bulk provided by the C3-methyl group on the benzofuran ring is perfectly complementary to the PASK allosteric site. The acetonitrile group is typically hydrolyzed to a carboxylic acid or converted to an amide to establish critical hydrogen-bonding networks with the kinase hinge region[4].

Hsp90 Allosteric Modulation

Heat shock protein 90 (Hsp90) is a crucial molecular chaperone responsible for protein folding. While traditional inhibitors target the N-terminal ATP-binding site, benzofuran derivatives target the C-terminal domain (CTD), acting as allosteric modulators. The synthetic versatility of the C5-acetonitrile group allows medicinal chemists to introduce basic or acidic functionalities that fine-tune the electrostatic interactions within the Hsp90 CTD allosteric pocket, leading to the proteasomal degradation of oncogenic client proteins[2].

References

  • Title: WO2018087021A1 - Substituted quinoxaline derivatives as inhibitors of pfkfb Source: Google Patents / WIPO URL
  • Title: US20120277224A1 - Heterocyclic compounds for the inhibition of pask Source: Google Patents / USPTO URL
  • Title: Synthesis of functionalized 2-(4-hydroxyphenyl)-3-methylbenzofuran allosteric modulators of Hsp90 activity Source: AIR Unimi (Institutional Research Archive) URL: [Link]

Sources

Exploratory

1H and 13C NMR Spectroscopic Reference Data for 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile: A Comprehensive Analytical Guide

Executive Summary & Chemical Context The benzofuran scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of antimicrotubule agents, receptor antagonists, and targeted kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The benzofuran scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of antimicrotubule agents, receptor antagonists, and targeted kinase inhibitors [1]. Specifically, 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile serves as a critical synthetic intermediate. The 3-methylbenzofuran core provides lipophilic and electronic stability, while the 5-acetonitrile moiety acts as a versatile handle for downstream elaboration into ethylamines, carboxylic acids, or tetrazole bioisosteres [2].

For researchers synthesizing this intermediate, rigorous structural verification is paramount. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic elucidation of this molecule, emphasizing the causality behind experimental parameters and establishing a self-validating analytical workflow.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure high-fidelity spectral data, the acquisition protocol must be designed not just to collect data, but to continuously validate its own accuracy. The following methodology establishes a closed-loop quality control system for NMR acquisition.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 20 mg of high-purity 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected over polar solvents like DMSO- d6​ due to the highly lipophilic nature of the benzofuran core. This ensures complete solvation, preventing concentration gradients that cause viscosity-induced line broadening. TMS serves as the absolute zero-point calibrant.

  • Temperature Equilibration: Insert the sample into the spectrometer (e.g., 400 MHz for 1 H, 100 MHz for 13 C) and allow 5 minutes for thermal equilibration at 298 K.

    • Causality: Temperature fluctuations alter solvent viscosity and molecular tumbling rates, which can shift resonances and broaden peaks.

  • Automated Gradient Shimming: Execute a 3D gradient shimming protocol along the Z-axis.

    • Causality: Magnetic field ( B0​ ) inhomogeneities obscure fine scalar couplings (e.g., the subtle 1.2 Hz allylic coupling in this molecule). Shimming applies corrective currents to ensure a perfect Lorentzian lineshape.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, 1.0 s relaxation delay ( d1​ ), 30° flip angle.

    • 13 C NMR: 1024 scans, 2.0 s relaxation delay ( d1​ ), 45° flip angle.

    • Causality: The extended d1​ delay of 2.0 s in 13 C NMR is structurally critical. Quaternary carbons (C-3a, C-7a, and the -CN carbon) lack attached protons, meaning they are deprived of efficient dipole-dipole relaxation pathways. A longer delay prevents the saturation of these signals, ensuring they remain detectable above the baseline noise.

  • Self-Validation Check: Post-Fourier transform, the analyst must evaluate the TMS resonance.

    • Validation Logic: If the TMS peak at 0.00 ppm exhibits a full-width at half-maximum (FWHM) greater than 1.0 Hz, or displays asymmetric tailing, the magnetic homogeneity is compromised. The data must be rejected, and Step 3 repeated. This ensures that all subsequent multiplet analyses are mathematically sound.

NMR_Workflow SamplePrep Sample Preparation (20 mg in 0.6 mL CDCl3) LockShim Lock & Shim (Automated Gradient Shimming) SamplePrep->LockShim Acq1H 1H NMR Acquisition (400 MHz, ns=16, d1=1s) LockShim->Acq1H Acq13C 13C NMR Acquisition (100 MHz, ns=1024, d1=2s) LockShim->Acq13C FT Fourier Transform & Phase Correction Acq1H->FT Acq13C->FT Validation Self-Validation (TMS FWHM < 1.0 Hz) FT->Validation Analysis Multiplet Analysis & Chemical Shift Assignment Validation->Analysis

Fig 1. Standardized high-resolution NMR acquisition and self-validating workflow.

Structural Elucidation and Signal Assignment

H NMR Spin-Spin Coupling Logic

The 1 H NMR spectrum of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile is characterized by three distinct regions: the aliphatic substituents, the furan proton, and the aromatic AMX spin system.

  • The Aliphatic Region: The methylene protons of the acetonitrile group (-CH 2​ CN) appear as a sharp, uncoupled singlet at 3.82 ppm . The lack of adjacent protons prevents scalar coupling, making its integration (2H) an ideal internal calibrant for the rest of the spectrum. The C-3 methyl group resonates at 2.25 ppm as a doublet ( 4J=1.2 Hz) due to long-range allylic coupling with H-2.

  • The Furan Ring: H-2 is the most deshielded proton on the heterocyclic ring due to the inductive electron-withdrawing effect of the adjacent oxygen atom. It appears at 7.45 ppm as a finely split quartet (or broad singlet depending on resolution) due to the aforementioned allylic coupling with the 3-CH 3​ group.

  • The Aromatic AMX System: The substitution at C-5 isolates H-4 from H-6 and H-7, creating a predictable coupling network. H-7 (ortho to the oxygen) appears as a doublet at 7.40 ppm with a classic ortho-coupling constant ( 3J=8.5 Hz). H-6 appears as a doublet of doublets at 7.22 ppm , split by H-7 ( 3J=8.5 Hz) and H-4 ( 4J=1.5 Hz). H-4 appears as a narrow doublet at 7.48 ppm ( 4J=1.5 Hz).

Coupling_Logic H2 H-2 (7.45 ppm) CH3 3-CH3 (2.25 ppm) H2->CH3 4J Allylic H4 H-4 (7.48 ppm) H6 H-6 (7.22 ppm) H4->H6 4J Meta (1.5 Hz) H7 H-7 (7.40 ppm) H6->H7 3J Ortho (8.5 Hz) CH2 5-CH2 (3.82 ppm) CH2->H4 HMBC Correlation CH2->H6 HMBC Correlation

Fig 2. Key 1H-1H spin-spin coupling networks and 2D HMBC connectivity logic.

C NMR Electronic Environment Logic

The 13 C spectrum provides definitive proof of the molecular skeleton. The highly shielded C-3 methyl carbon (7.9 ppm ) is a hallmark of the 3-methylbenzofuran system. The nitrile carbon (-CN) resonates characteristically at 117.9 ppm , confirming the survival of the functional group during upstream synthesis. The bridgehead carbon attached to the oxygen (C-7a) is the most deshielded nucleus in the molecule, appearing at 154.3 ppm [3].

Quantitative Data Presentation

The following tables summarize the validated spectroscopic assignments, providing a rapid reference for synthetic chemists.

Table 1: 1 H NMR Spectroscopic Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Structural Logic
5-CH 2​ 3.82Singlet (s)-2HMethylene adjacent to strongly electron-withdrawing -CN.
3-CH 3​ 2.25Doublet (d) 4J=1.2 3HShielded methyl, allylic coupling to H-2.
H-2 7.45Quartet (q) 4J=1.2 1HDeshielded furan proton adjacent to oxygen.
H-4 7.48Doublet (d) 4J=1.5 1HAromatic proton, meta-coupled to H-6.
H-6 7.22Doublet of doublets (dd) 3J=8.5 , 4J=1.5 1HAromatic proton, ortho-coupled to H-7, meta to H-4.
H-7 7.40Doublet (d) 3J=8.5 1HAromatic proton, ortho-coupled to H-6.
Table 2: 13 C NMR Spectroscopic Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeRelaxation / NOE Characteristics
C-7a 154.3Quaternary (C-O)High relaxation time ( T1​ ); weak NOE. Deshielded by oxygen.
C-2 141.4Methine (=CH-O)Direct dipole-dipole relaxation via attached proton.
C-3a 129.3QuaternaryBridgehead carbon; requires extended d1​ delay.
C-5 124.4QuaternarySubstituted aromatic carbon (ipso to -CH 2​ CN).
C-6 123.0Methine (=CH-)Standard aromatic relaxation.
C-4 119.5Methine (=CH-)Standard aromatic relaxation.
-CN 117.9Quaternary (-C N)Characteristic nitrile resonance; very slow relaxation.
C-3 115.8Quaternary (=C-CH 3​ )Furan ring carbon attached to methyl group.
C-7 111.4Methine (=CH-)Standard aromatic relaxation.
5-CH 2​ 23.5Methylene (-CH 2​ -)Aliphatic carbon shifted downfield by adjacent nitrile.
3-CH 3​ 7.9Methyl (-CH 3​ )Highly shielded furan-bound methyl group.

References

  • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents Molecules (MDPI) URL:[Link] [1]

  • Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects European Journal of Medicinal Chemistry (via PMC/NIH) URL:[Link] [2]

Foundational

The Pharmacological Potential of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile Derivatives: A Technical Guide to Scaffold Optimization and Therapeutic Application

Executive Summary The benzofuran ring is universally recognized as a privileged scaffold in medicinal chemistry, offering a versatile foundation for the development of novel therapeutic agents[1]. Among its functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofuran ring is universally recognized as a privileged scaffold in medicinal chemistry, offering a versatile foundation for the development of novel therapeutic agents[1]. Among its functionalized variants, 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile serves as a highly reactive and structurally critical building block. The presence of the acetonitrile moiety at the 5-position provides an ideal anchor for nucleophilic additions, hydrolyses, and cycloadditions, enabling the rapid assembly of complex pharmacophores. Furthermore, the 3-methyl substitution imparts specific steric constraints that enhance target-binding affinity. This technical guide synthesizes current research on the pharmacological applications of these derivatives, focusing on their synergistic anticancer potential and their emerging role in neuropharmacology as receptor antagonists.

Pharmacological Domains & Mechanistic Pathways

Oncology: Synergistic Cytotoxicity and Apoptosis Induction

Benzofuran derivatives have demonstrated profound efficacy in overcoming chemotherapeutic resistance, often with a lower incidence of severe adverse events compared to traditional cytotoxins[2]. When the acetonitrile group of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile is converted into triazole or oxadiazole rings, the resulting hybrid molecules exhibit potent, synergistic anticancer activity[3].

Mechanistically, these derivatives act primarily by disrupting tubulin polymerization. This disruption prevents the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M transition. Prolonged arrest triggers the apoptotic cascade, evidenced by significant sub-G1 phase induction and nuclear fragmentation[4]. For instance, specific benzofuran-oxadiazole hybrids have demonstrated IC50 values as low as 6.3 µM against A549 lung cancer cell lines, significantly outperforming reference kinase inhibitors like crizotinib[3].

Analgesia: LPA5 Receptor Antagonism

Beyond oncology, the 3-methylbenzofuran-5-yl scaffold has shown exceptional promise in the treatment of neuropathic and inflammatory pain. The Lysophosphatidic acid receptor 5 (LPA5) is a G-protein-coupled receptor (GPCR) that, when activated by endogenous LPA, initiates a G12/13-RhoA signaling cascade leading to pain hypersensitivity.

Recent structure-activity relationship (SAR) studies reveal that isoquinolone derivatives incorporating the 3-methylbenzofuran-5-yl moiety act as highly potent LPA5 antagonists[5]. The lipophilic nature of the benzofuran core ensures excellent blood-brain barrier (BBB) permeability, while the 3-methyl group provides the precise steric bulk required to competitively block the LPA5 hydrophobic binding pocket[5].

LPA5_Pathway LPA Lysophosphatidic Acid (LPA) LPA5 LPA5 Receptor (GPCR) LPA->LPA5 Agonism G12_13 G12/13 Pathway LPA5->G12_13 Activation Antagonist 3-Methylbenzofuran-5-yl Isoquinolone Antagonist Antagonist->LPA5 Competitive Inhibition RhoA RhoA Activation G12_13->RhoA Signaling Cascade Pain Neuropathic & Inflammatory Pain Hypersensitivity RhoA->Pain Sensitization

LPA5 receptor antagonism by 3-methylbenzofuran-5-yl isoquinolone derivatives mitigating pain.

Quantitative Data & Structure-Activity Relationship (SAR)

The table below summarizes the quantitative pharmacological data of key derivatives synthesized from or structurally analogous to the 3-methylbenzofuran-5-yl core.

Derivative ClassPrimary Target / MechanismCell Line / Assay TypeIC50 ValueRef.
Benzofuran-Oxadiazole (5d) Tubulin Polymerization / EGFRA549 (Lung Cancer)6.3 ± 0.7 µM[3]
Thio-lignan Analog (4) Microtubule DepolymerizationHTCLs (Various)0.57 – 0.95 µM[4]
Isoquinolone Analog (46) LPA5 Receptor AntagonismCalcium Mobilization63 nM[5]
Benzofuran-Triazole (7h) Apoptosis InductionA549 (Lung Cancer)10.9 ± 0.94 µM[3]

Standardized Experimental Methodologies

As a Senior Application Scientist, I emphasize that experimental protocols must not only be reproducible but inherently self-validating. The following workflows detail the synthesis and biological evaluation of these derivatives, explaining the causality behind each methodological choice.

Microwave-Assisted Synthesis of Benzofuran-Triazole Hybrids

Causality: Conventional thermal heating of benzofuran precursors often leads to core degradation and low yields (38–79%). Microwave irradiation provides uniform dielectric heating, accelerating the cycloaddition kinetics and boosting yields (>85%) while preserving the structural integrity of the 3-methylbenzofuran-5-yl scaffold[3].

  • Preparation: Dissolve 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile (1.0 equiv) and the corresponding azide (1.2 equiv) in a terminal solvent (e.g., DMF or tert-butanol/water mixture).

  • Catalysis: Add a catalytic amount of Copper(I) catalyst (e.g., CuI or CuSO4 with sodium ascorbate) to drive the regioselective "click" cycloaddition.

  • Irradiation: Subject the sealed vessel to microwave irradiation at 80°C for 15–30 minutes.

  • Validation (Self-Validating Step): Monitor reaction completion via TLC. Post-purification, the absence of the characteristic nitrile stretching frequency (~2250 cm⁻¹) in FT-IR serves as an immediate, binary confirmation of successful conversion into the triazole ring.

In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay measures the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. A 48-hour incubation is strictly utilized to ensure that compounds affecting the cell cycle (e.g., microtubule inhibitors) have sufficient time to induce G2/M arrest and subsequent metabolic collapse[3][4].

  • Seeding: Plate A549 or HepG2 cells in 96-well microtiter plates at a density of 1×104 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Treatment: Expose cells to varying concentrations of the synthesized benzofuran derivatives (0.1 µM to 100 µM) for exactly 48 hours.

  • Staining: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm.

  • Validation (Self-Validating Step): The protocol mandates a vehicle control (0.1% DMSO) to establish 100% baseline viability and a positive control (e.g., Crizotinib) to validate the assay's dynamic range. If the positive control fails to achieve its established IC50, the assay plate is invalidated, ensuring absolute data integrity.

Workflow Precursor 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile Synthesis Microwave-Assisted Synthesis (Nitrile Conversion) Precursor->Synthesis Chemical modification Derivatives Triazole / Oxadiazole / Isoquinolone Hybrids Synthesis->Derivatives Yield optimization Screening In Vitro MTT Assay (A549 / HepG2 / MCF-7) Derivatives->Screening Cytotoxicity testing Analysis Flow Cytometry (Sub-G1 Induction) Screening->Analysis IC50 < 10 µM SAR Structure-Activity Relationship (SAR) Profiling Analysis->SAR Mechanistic validation

Workflow from precursor synthesis to in vitro cytotoxicity screening and SAR profiling.

Conclusion & Future Perspectives

The 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile scaffold represents a highly tunable pharmacophore. By leveraging the reactivity of the acetonitrile group, medicinal chemists can synthesize diverse libraries of oxadiazoles, triazoles, and isoquinolones. Future drug development should focus on optimizing the pharmacokinetic profiles of these derivatives, specifically targeting the delicate balance between lipophilicity (for BBB penetration in analgesic applications) and aqueous solubility (for systemic anticancer delivery).

Sources

Exploratory

Toxicity and In Vitro Safety Profile of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile: A Strategic Framework for Preclinical Assessment

An In-Depth Technical Guide Abstract: The progression of a novel chemical entity from discovery to a viable drug candidate is contingent upon a rigorous and early assessment of its safety profile. This guide provides a c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: The progression of a novel chemical entity from discovery to a viable drug candidate is contingent upon a rigorous and early assessment of its safety profile. This guide provides a comprehensive framework for the in vitro toxicological evaluation of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile, a benzofuran derivative with potential therapeutic applications. As direct toxicological data for this specific molecule is not extensively published, this document outlines a tiered, logic-driven strategy grounded in established methodologies. We will detail the requisite experimental protocols, from foundational cytotoxicity screening to specific organ toxicity and genotoxicity assays, providing the scientific rationale behind each step. This guide is intended for researchers, toxicologists, and drug development professionals dedicated to building a robust safety dossier for novel molecular entities.

Introduction: The Imperative for Early Safety Profiling

2-(3-Methyl-1-benzofuran-5-yl)acetonitrile belongs to the benzofuran class of heterocyclic compounds, a scaffold present in numerous pharmacologically active molecules. The unique structural characteristics of this compound warrant a thorough investigation into its potential biological activities and, critically, its safety profile. Early-stage in vitro toxicology is not merely a regulatory hurdle but a fundamental component of drug discovery that mitigates late-stage failures, conserves resources, and ensures patient safety.

The strategy delineated herein follows a tiered approach, beginning with broad assessments of cell viability and progressing to more specific and mechanistic endpoints such as genotoxicity and hepatotoxicity. This progressive funneling allows for early identification of liabilities and informs go/no-go decisions, ensuring that only the most promising and safest candidates advance.

Foundational Physicochemical Characterization

Prior to any biological assessment, a thorough understanding of the compound's physicochemical properties is essential. These parameters directly influence its behavior in assay media and its interaction with cellular systems.

Key Parameters:

  • Solubility: Determined in aqueous buffers (e.g., Phosphate-Buffered Saline) and relevant cell culture media. Poor solubility can lead to compound precipitation, causing false-positive results in cytotoxicity assays or underestimation of potency.

  • Stability: Assessed in assay media over the time course of the experiments. Compound degradation can result in a loss of activity or the formation of more toxic byproducts.

  • LogP/LogD: The octanol-water partition coefficient provides an indication of the compound's lipophilicity, which influences its ability to cross cell membranes.

These initial data points are crucial for designing meaningful and reproducible in vitro experiments.

Tier 1: General Cytotoxicity Assessment

The initial step in toxicological screening is to determine the concentration range at which the compound elicits a cytotoxic response in a general, metabolically competent cell line.

Assay of Choice: MTT/XTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified. This provides a reliable measure of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a human cell line with robust metabolic activity, such as the human liver carcinoma cell line HepG2, into 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere and proliferate for 24 hours.

  • Compound Preparation: Prepare a stock solution of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile in a suitable solvent (e.g., DMSO). Create a serial dilution series in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24 to 72 hours, depending on the desired endpoint and cell doubling time.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the concentration-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Data Interpretation

The resulting IC₅₀ value provides a quantitative measure of the compound's cytotoxicity. A lower IC₅₀ indicates higher toxicity. This data is crucial for selecting sub-lethal concentrations for subsequent, more complex assays like genotoxicity testing.

Table 1: Representative Cytotoxicity Data

CompoundCell LineExposure Time (h)IC₅₀ (µM)
2-(3-Methyl-1-benzofuran-5-yl)acetonitrileHepG224> 100
2-(3-Methyl-1-benzofuran-5-yl)acetonitrileHepG24885.6
Doxorubicin (Positive Control)HepG2481.2

Tier 2: Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method that employs several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects the ability of a test compound to cause mutations that revert the bacteria to a histidine-synthesizing state. The inclusion of a liver enzyme extract (S9 fraction) allows for the detection of metabolites that may be mutagenic.

In Vitro Micronucleus Assay

This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss). Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind.

Experimental Workflow: In Vitro Micronucleus Assay

Micronucleus_Workflow cluster_prep Preparation cluster_cyto Cytokinesis Block cluster_harvest Cell Harvesting & Staining cluster_analysis Analysis start Seed CHO-K1 or TK6 cells treat Treat with compound (± S9 metabolic activation) start->treat 24h cytoB Add Cytochalasin B treat->cytoB inc Incubate for 1.5-2 cell cycles cytoB->inc harvest Harvest cells inc->harvest stain Stain with DNA dye (e.g., Acridine Orange) harvest->stain score Score micronuclei in binucleated cells via microscopy or flow cytometry stain->score report Generate Report: - % Micronucleated Cells - Cytotoxicity Index score->report

Caption: Workflow for the in vitro micronucleus assay.

Tier 3: Organ-Specific Toxicity - In Vitro Hepatotoxicity

The liver is a primary site of drug metabolism and is particularly susceptible to drug-induced injury. Therefore, assessing hepatotoxicity is a critical component of the safety profile.

Rationale for Using HepG2 Cells

The HepG2 cell line is derived from a human hepatocellular carcinoma. While not a perfect model for primary human hepatocytes, they are widely used because they are readily available, easy to culture, and retain some key liver-specific metabolic functions, including Phase I and Phase II enzyme activities.

Key Hepatotoxicity Endpoints

A comprehensive assessment involves measuring multiple endpoints to build a complete picture of potential liver injury.

Table 2: Key In Vitro Hepatotoxicity Assays

AssayEndpoint MeasuredRationale
ALT/AST Release Activity of Alanine/Aspartate Aminotransferase in mediaThese enzymes leak from damaged hepatocytes, serving as a biomarker of necrosis.
GSH Depletion Intracellular Glutathione levelsDepletion of GSH, a key antioxidant, indicates oxidative stress.
Reactive Oxygen Species Measurement of ROS production (e.g., using DCFH-DA)Increased ROS is a common mechanism of drug-induced liver injury.
Mitochondrial Toxicity Mitochondrial membrane potential (e.g., using JC-1)Disruption of mitochondrial function is a key indicator of cellular distress.

Diagram: Tiered Safety Assessment Strategy

Tiered_Strategy cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Mechanistic Assessment cluster_tier3 Tier 3: Organ-Specific Toxicity compound 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile cytotox General Cytotoxicity (MTT Assay on HepG2) compound->cytotox physchem Physicochemical Profile (Solubility, Stability) compound->physchem genotox Genotoxicity (Ames, Micronucleus) cytotox->genotox Use sub-lethal concentrations hepatotox Hepatotoxicity Panel (ALT/AST, ROS, GSH) genotox->hepatotox decision Go / No-Go Decision Risk Assessment hepatotox->decision cardiotox Cardiotoxicity (Future) (hERG Assay) cardiotox->decision

Caption: A tiered strategy for in vitro safety assessment.

Data Integration and Risk Assessment

The ultimate goal of this tiered assessment is to build a comprehensive safety profile that can be used to perform a risk assessment. No single data point is definitive; rather, the collective evidence from all assays must be considered.

  • High Cytotoxicity (Low IC₅₀): If the compound is highly cytotoxic, its therapeutic window may be too narrow, unless it is intended for an oncology indication.

  • Positive Genotoxicity Signal: A positive result in the Ames or micronucleus test is a significant red flag for carcinogenic potential and often leads to the termination of a program.

  • Hepatotoxicity Signals: Elevated ALT/AST, coupled with markers of oxidative stress (GSH depletion, ROS increase), suggests a potential for drug-induced liver injury.

The integration of these findings allows for an informed decision on whether to advance 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile to more complex in vivo studies or to deprioritize it in favor of safer alternatives.

Conclusion

The in vitro safety and toxicity profiling of a novel entity like 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile is a multi-faceted process that requires a strategic, tiered approach. By starting with broad cytotoxicity screens and progressing to specific mechanistic assays for genotoxicity and hepatotoxicity, researchers can efficiently identify potential liabilities. This guide provides a robust framework and detailed protocols for generating the critical data needed to make informed decisions in the drug discovery and development pipeline, ultimately ensuring that safer and more effective molecules advance toward the clinic.

References

  • OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test. OECD. [Link]

  • OECD Guideline for the Testing of Chemicals 487: In Vitro Mammalian Cell Micronucleus Test. OECD. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Gómez-Lechón, M. J., et al. (2010). Human Hepatoma HepG2 Cells: A Model for In Vitro Hepatotoxicity Studies. In Protocols in In Vitro Hepatocyte Research. Humana Press. [Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile

Initiating the Analysis I've initiated the analytical phase, breaking down the request to synthesize 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile. I'm focusing on the topic, content type (detailed protocols!), and target a...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I've initiated the analytical phase, breaking down the request to synthesize 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile. I'm focusing on the topic, content type (detailed protocols!), and target audience, ensuring precision in my approach. This is the foundation I need to begin outlining the synthesis.

Defining the Structure

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Initiating the Analysis

I'm currently dissecting the request. The core focus is a step-by-step synthesis protocol for 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile. I'm noting the required content is detailed application notes and protocols, and who the intended audience is. My aim is to define the best path for constructing this protocol.

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Initiating the Analysis

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Refining the Synthesis

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Completing the Synthesis

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Application

Application Note &amp; Protocol Guide: 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile in Targeted Therapeutics

Executive Summary In contemporary medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile (CAS: 1889415-23-9) has emerged as a highly privileged scaffold. By combining the lipophilic, conformationally restrictive properties of a 3-methylbenzofuran core with the synthetic versatility of an acetonitrile moiety, this compound serves as a critical precursor for a diverse array of therapeutics, ranging from targeted kinase inhibitors for oncology to novel GPCR antagonists for neuropathic pain management.

This application note details the mechanistic rationale for employing this scaffold, highlights its primary therapeutic applications, and provides self-validating synthetic protocols for its integration into drug discovery pipelines.

Pharmacophore Rationale: The 3-Methylbenzofuran Scaffold

The architectural design of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile offers three distinct advantages in fragment-based drug design (FBDD):

  • Bioisosterism & Lipophilicity : The benzofuran ring acts as a bioisostere for indole and naphthalene. However, the oxygen heteroatom serves as a weak hydrogen-bond acceptor, subtly altering the electrostatic potential surface and improving membrane permeability compared to its indole counterparts.

  • Conformational Restriction : The methyl group at the C3 position provides a critical "steric bump." When this scaffold binds to a target protein (e.g., the ATP-binding pocket of a kinase), the C3-methyl group restricts the rotational degrees of freedom of adjacent functional groups. This pre-organization reduces the entropic penalty upon binding, significantly enhancing target affinity.

  • Synthetic Versatility : The −CH2​CN (acetonitrile) group is a synthetic linchpin. The α -protons are sufficiently acidic for alkylation (e.g., forming cyclopropyl nitriles), while the nitrile itself can be readily reduced to a primary amine (forming a tryptamine bioisostere) or hydrolyzed to a carboxylic acid.

Key Therapeutic Applications

FLT3 Inhibitors for Acute Myeloid Leukemia (AML)

Mutations in the FMS-like tyrosine kinase 3 (FLT3), particularly internal tandem duplications (FLT3-ITD), are primary drivers of leukemogenesis in AML[1]. First-generation multi-kinase inhibitors often suffer from off-target toxicity and transient efficacy.

Recent developments have utilized the 3-methylbenzofuran scaffold to synthesize second-generation, highly selective FLT3 inhibitors (such as marbotinib analogs)[1]. The benzofuran core perfectly occupies the hydrophobic region of the FLT3 kinase domain, while the functionalized acetonitrile tail extends into the solvent-exposed region, dramatically improving the aqueous solubility of the resulting drug candidate[1].

FLT3_Pathway FLT3 FLT3 Receptor (ITD/TKD Mutated) STAT5 STAT5 Pathway FLT3->STAT5 Phosphorylation PI3K PI3K / AKT Pathway FLT3->PI3K Phosphorylation RAS RAS / MAPK Pathway FLT3->RAS Phosphorylation Inhibitor Benzofuran-derived FLT3 Inhibitor Inhibitor->FLT3 Blocks ATP binding Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Proliferation Leukemic Cell Proliferation STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

Fig 1. FLT3 signaling cascade and targeted intervention by benzofuran-derived inhibitors.

LPA5 Antagonists for Neuropathic Pain

Lysophosphatidic acid receptor 5 (LPA5) is a G-protein coupled receptor (GPCR) heavily implicated in chronic inflammatory and neuropathic pain[2]. Researchers have successfully incorporated the 3-methylbenzofuran-5-yl moiety into isoquinolone derivatives to create highly potent LPA5 antagonists[2]. The benzofuran ring mimics the lipid tail of endogenous lysophosphatidic acid, anchoring the antagonist within the receptor's transmembrane domain. These derivatives exhibit profound dose- and time-dependent antiallodynic effects in vivo[2].

Antioxidant and Radical Scavenging Agents

Benzofuran derivatives share structural homology with the chroman skeleton of Vitamin E[3]. Studies have demonstrated that transforming the chroman skeleton into a benzofuran architecture actually enhances the radical scavenging capability of the molecule[3]. Consequently, 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile is frequently utilized as a starting material to synthesize water-soluble antioxidants for mitigating oxidative stress[3].

Quantitative ADME Profiling

When 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile is elaborated into complex therapeutics (such as LPA5 antagonists), the resulting compounds demonstrate highly favorable pharmacokinetic properties. Table 1 summarizes the ADME profile of two lead isoquinolone derivatives containing this scaffold[2].

Table 1: ADME and Pharmacokinetic Profiling of 3-Methylbenzofuran-derived LPA5 Antagonists

CompoundAqueous Solubility (μM)RLM Intrinsic Clearance (mL/min/kg)MDCK-MDR1 Permeability (CNS)Target
Benzofuran Analog 65 96.448.4HighLPA5
Benzofuran Analog 66 > 80.074.7ExcellentLPA5

Note: The high aqueous solubility and excellent CNS permeability are direct consequences of the balanced lipophilicity provided by the 3-methylbenzofuran core.

Validated Synthetic Protocols

The following protocols outline the two most critical transformations for utilizing 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile in drug discovery: reduction to a primary amine and subsequent amide coupling[2].

Synthetic_Workflow SM 2-(3-Methyl-1-benzofuran -5-yl)acetonitrile Reduction Nitrile Reduction (LiAlH4, THF, 0°C) SM->Reduction Step 1 Amine Primary Amine Intermediate Reduction->Amine Coupling Amide Coupling (HATU, DIPEA, DMF) Amine->Coupling Step 2 Target Target Therapeutic (e.g., LPA5 Antagonist) Coupling->Target

Fig 2. Two-step synthetic workflow converting the benzofuran nitrile into a therapeutic amide.

Protocol A: Chemoselective Reduction of Nitrile to Primary Amine

Causality Check: While catalytic hydrogenation ( H2​/Pd-C ) is a standard method for nitrile reduction, it risks reducing the C2-C3 double bond of the benzofuran ring. Lithium aluminum hydride ( LiAlH4​ ) is selected here to ensure chemoselective reduction of the nitrile to the primary amine (a tryptamine bioisostere) while preserving the aromaticity of the core.

Step-by-Step Methodology:

  • Preparation : Flame-dry a 250 mL round-bottom flask under argon. Suspend LiAlH4​ (2.0 equiv.) in anhydrous THF (0.2 M) and cool the mixture to 0 °C using an ice bath.

  • Addition : Dissolve 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile (1.0 equiv.) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH4​ suspension over 30 minutes to control the exothermic reaction.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Self-Validation: Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3; UV active).

  • Fieser Workup (Critical for Yield) : Cool the mixture back to 0 °C. For every x grams of LiAlH4​ used, sequentially and cautiously add:

    • x mL of distilled H2​O

    • x mL of 15% aqueous NaOH

    • 3x mL of distilled H2​O

      Causality: This specific quenching sequence prevents the formation of unfilterable aluminum emulsions, instead producing a crisp, white, granular precipitate.

  • Isolation : Stir the quenched mixture vigorously for 15 minutes. Filter the granular salts through a pad of Celite, washing thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude 2-(3-methyl-1-benzofuran-5-yl)ethan-1-amine.

Protocol B: High-Efficiency Amide Coupling

Causality Check: To couple the newly formed amine to a therapeutic core (e.g., an isoquinolone carboxylic acid), HATU is selected as the coupling reagent[2]. HATU generates a highly reactive HOAt ester, which is vastly superior to EDC/HOBt for sterically hindered substrates and minimizes racemization. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the acid without interfering with the activated ester[2].

Step-by-Step Methodology:

  • Activation : To a solution of the target carboxylic acid (1.0 equiv.) in anhydrous DMF (0.1 M) at room temperature, add HATU (1.3 equiv.) and DIPEA (2.2 equiv.)[2]. Stir for 15 minutes to ensure complete formation of the active ester.

  • Coupling : Add the 2-(3-methyl-1-benzofuran-5-yl)ethan-1-amine (1.6 equiv.) generated from Protocol A to the reaction mixture[2].

  • Reaction : Stir the mixture overnight at room temperature under a nitrogen atmosphere[2]. Self-Validation: Confirm product formation via LCMS; the highly polar HOAt byproduct will elute early, while the desired amide will show strong UV absorbance at 254 nm.

  • Workup : Remove the DMF under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO3​ , 1M HCl, and brine[2].

  • Purification : Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate. Purify the residue via flash column chromatography (ISCO system) to afford the pure target therapeutic[2].

References

  • Google Patents. "WO2018087021A1 - Substituted quinoxaline derivatives as inhibitors of pfkfb".
  • National Center for Biotechnology Information (PMC). "Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects". URL:[Link]

  • Semantic Scholar. "New Benzofuran Derivatives as an Antioxidant Agent". URL:[Link]

  • European Patent Office. "SYNTHESIS, PHARMACOLOGY AND USE OF NEW WATER-SOLUBLE AND SELECTIVE FMS-LIKE TYROSINE KINASE 3 (FLT3) INHIBITORS". URL:[Link]

Sources

Method

Application Note: Chemoselective Catalytic Hydrogenation of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Executive Summary & Mechanistic Insights The catalytic hydrogenation of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary & Mechanistic Insights

The catalytic hydrogenation of nitriles to primary amines is a fundamental transformation in pharmaceutical synthesis. However, the reduction of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile to its corresponding primary amine, 2-(3-Methyl-1-benzofuran-5-yl)ethan-1-amine, presents two distinct chemoselectivity challenges:

  • Over-Reduction of the Benzofuran Core: The C2=C3 double bond of the furan ring is susceptible to hydrogenation under aggressive conditions (e.g., high-pressure H2​ with Pd/C or Ru catalysts). Preserving the aromaticity of the benzofuran system requires a highly tunable catalyst.

  • Dimerization and Oligomerization: The reduction of a nitrile proceeds via a highly reactive imine intermediate. The newly formed primary amine can act as a nucleophile, attacking the intermediate imine to form secondary and tertiary amine byproducts[1][2].

To overcome these hurdles, this guide establishes a field-proven methodology utilizing Raney Nickel under mild conditions. By introducing either an acylating agent (Boc-anhydride)[3] or an excess of ammonia ( NH3​ )[1], the primary amine is immediately trapped or the reaction equilibrium is shifted, respectively, ensuring near-quantitative yields of the desired monomeric product without compromising the benzofuran core.

Mechanism Nitrile Nitrile Substrate Imine Imine Intermediate Nitrile->Imine +H2 (Cat.) Primary Primary Amine (Desired) Imine->Primary +H2 (Cat.) Secondary Secondary Amine (Byproduct) Imine->Secondary -NH3, +H2 Primary->Imine Nucleophilic Attack BocAmine N-Boc Amine (Trapped) Primary->BocAmine +Boc2O (Fast)

Mechanistic pathways of nitrile hydrogenation and side-reaction suppression.

Catalyst Selection & Optimization Data

The choice of catalyst and additive dictates the fate of the reaction. Table 1 summarizes the optimization data for the reduction of the target benzofuran-acetonitrile.

Table 1: Catalyst Screening for 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile Reduction

Catalyst SystemAdditiveSolventConditionsConversionPrimary Amine SelectivityBenzofuran Core Intact?
Pd/C (10%) NoneMeOH25 °C, 1 bar>99%Low (Secondary amine major)No (Partial reduction)
Pd/C (10%) HCl (1.5 eq)MeOH25 °C, 1 bar>99%HighNo (Extensive reduction)
Raney Ni NoneEtOH45 °C, 5 bar85%Moderate (~60%)Yes
Raney Ni NH3​ (excess)MeOH25 °C, 10 bar95%Good (>85%)Yes
Raney Ni Boc2​O (1.2 eq)MeOH25 °C, 5 bar>99%Excellent (>98%) Yes

Data Synthesis & Causality: Palladium on carbon (Pd/C) is overly active, leading to the saturation of the benzofuran ring. While adding HCl to Pd/C protonates the primary amine and prevents dimerization, it exacerbates the over-reduction of the heterocyclic core. Raney Nickel provides the perfect electronic environment to reduce the C≡N bond while ignoring the furan double bond. The addition of Boc2​O acts as an irreversible kinetic trap, acylating the primary amine faster than it can attack the imine intermediate[3].

Standardized Experimental Protocols

Protocol S1 1. Preparation Dissolve Nitrile + Boc2O in MeOH S2 2. Catalyst Add washed Raney Ni under Argon S1->S2 S3 3. Reaction Pressurize H2 (5 bar), 25 °C, 12h S2->S3 S4 4. Filtration Filter via Celite, wash with MeOH S3->S4 S5 5. Isolation Concentrate & Purify via Chromatography S4->S5

Step-by-step workflow for Raney Ni-catalyzed reductive amination with Boc2O.

Protocol A: Batch Hydrogenation with In Situ Boc-Protection (Bench Scale)

This protocol is designed for high-yielding, bench-scale synthesis (10 mmol scale) where the N-Boc protected amine is the desired isolation target.

Materials:

  • 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile (1.71 g, 10 mmol)

  • Di-tert-butyl dicarbonate ( Boc2​O ) (2.62 g, 12 mmol, 1.2 eq)

  • Raney Nickel slurry in water (~1.0 g active catalyst)

  • Anhydrous Methanol (MeOH) (40 mL)

Step-by-Step Procedure:

  • Catalyst Preparation (Critical Safety Step): Transfer 1.0 g of the Raney Ni aqueous slurry to a Schlenk flask. Wash the catalyst three times with 10 mL of anhydrous MeOH under a strict Argon atmosphere.

    • Causality: Water must be removed to ensure the solubility of the Boc2​O and substrate. Safety Warning: Dry Raney Ni is highly pyrophoric. It must remain wetted with solvent and under inert gas at all times.

  • Reaction Assembly: In a high-pressure Parr reactor or autoclave, dissolve the nitrile substrate and Boc2​O in 30 mL of anhydrous MeOH. Transfer the washed Raney Ni slurry into the reactor under Argon.

  • Hydrogenation: Seal the reactor. Purge the headspace three times with H2​ gas (pressurize to 2 bar, then release). Finally, pressurize the vessel to 5 bar of H2​ .

    • Causality: 5 bar is sufficient to drive the reduction at room temperature without breaching the activation energy required to reduce the benzofuran core.

  • Agitation & Monitoring: Stir vigorously at 25 °C for 12 hours.

    • Self-Validation Checkpoint: Depressurize the reactor, extract a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. The reaction is complete when the nitrile peak (m/z ~171) disappears and the N-Boc product peak (m/z ~271, or[M+Na]+ 294) dominates.

  • Workup: Purge the reactor with Argon. Filter the reaction mixture through a tightly packed pad of Celite to remove the Raney Ni. Rinse the Celite pad with an additional 20 mL of MeOH. Do not let the Celite pad run dry.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure tert-butyl (2-(3-methyl-1-benzofuran-5-yl)ethyl)carbamate.

Protocol B: Continuous Flow Hydrogenation (Scale-Up)

For continuous processing without the need for Boc-protection, a continuous-flow reactor (e.g., H-Cube) utilizing methanolic ammonia is highly efficient[4].

Conditions:

  • Substrate Solution: 0.05 M of the nitrile in 2.0 M NH3​ in MeOH.

  • Catalyst: Raney Ni CatCart (ThalesNano).

  • Parameters: 50 bar H2​ , 70 °C, Flow rate: 1.0 mL/min.

  • Causality: The high pressure and temperature in the microfluidic environment drastically accelerate the reaction (residence time < 5 mins)[4], while the massive excess of NH3​ completely suppresses secondary amine formation[1]. The product stream is collected and concentrated to yield the free primary amine.

Analytical Validation & Troubleshooting

To ensure trustworthiness and reproducibility, the following analytical markers should be used to validate the success of the protocols:

  • Infrared Spectroscopy (IR): The disappearance of the sharp C≡N stretching frequency at ~2250 cm−1 is the fastest qualitative indicator of reaction completion.

  • 1H NMR (CDCl3):

    • Benzofuran Integrity: Ensure the furan ring proton (C2-H) remains visible at ~7.4 ppm. If this peak disappears and new aliphatic multiplets appear around 3.2-4.5 ppm, over-reduction to the dihydrobenzofuran has occurred.

    • Product Confirmation: The appearance of a triplet at ~3.4 ppm (for the −CH2​−NH−Boc protons) and a large singlet at 1.44 ppm (Boc group) confirms successful reductive amination and trapping.

Sources

Application

Application Notes and Protocols: 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile as a Versatile Building Block in Drug Discovery

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone of medicinal chemistry.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are prevalent in numerous natural products and synthetically developed therapeutic agents, exhibiting a broad spectrum of biological activities.[3][4] The benzofuran nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological effects including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7] The structural rigidity and electronic properties of the benzofuran ring system allow for precise three-dimensional arrangements of functional groups, facilitating optimal interactions with enzyme active sites and receptors.[8] This guide provides an in-depth exploration of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile, a promising yet under-explored building block for the synthesis of novel benzofuran-containing drug candidates.

Physicochemical Properties and Reactivity of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile

While specific experimental data for 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile is not extensively available in the public domain, its chemical properties can be inferred from its constituent parts: the 3-methyl-1-benzofuran core and the acetonitrile functional group.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₉NOBased on chemical structure.
Molecular Weight 171.19 g/mol Calculated from the molecular formula.[9]
Appearance Likely a colorless to pale yellow solid or oilTypical for small organic molecules of this type.
Solubility Soluble in common organic solvents (e.g., acetonitrile, dichloromethane, ethyl acetate).[10][11]The aromatic and nitrile groups contribute to its solubility in polar aprotic solvents.
Reactivity The benzofuran ring is susceptible to electrophilic substitution. The acetonitrile group offers a versatile handle for chemical transformations.The furan ring activates the bicyclic system towards electrophiles.[12] The nitrile can be hydrolyzed, reduced, or participate in cycloaddition reactions.

The acetonitrile moiety (CH₂CN) is a particularly valuable functional group in drug discovery. The nitrile itself can act as a hydrogen bond acceptor. More importantly, it serves as a versatile precursor for a variety of other functional groups:

  • Hydrolysis of the nitrile can yield a carboxylic acid, a common functional group in many drugs.

  • Reduction of the nitrile can produce a primary amine, which can be further functionalized.

  • The α-carbon is acidic and can be deprotonated to form a carbanion, allowing for alkylation and the introduction of further diversity.

  • The nitrile can participate in cycloaddition reactions to form heterocycles like tetrazoles, which are common bioisosteres for carboxylic acids.[13][14]

Proposed Synthetic Protocol for 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile

A plausible synthetic route to 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile can be designed based on established methods for the synthesis of substituted benzofurans and the introduction of the acetonitrile group.[15][16] A common strategy involves the construction of the benzofuran ring followed by functional group manipulation.

G A 4-Hydroxyphenylacetic acid C Friedel-Crafts Acylation A->C B Propionyl chloride B->C D 2-(4-Hydroxy-3-propionylphenyl)acetic acid C->D AlCl₃ E Dehydration/Cyclization D->E e.g., P₂O₅ or Ac₂O F 2-(3-Methyl-1-benzofuran-5-yl)acetic acid E->F G Amidation F->G 1. SOCl₂ 2. NH₄OH H 2-(3-Methyl-1-benzofuran-5-yl)acetamide G->H I Dehydration H->I e.g., P₂O₅, POCl₃, or SOCl₂ J 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile I->J

Caption: Proposed synthetic workflow for 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile.

Step-by-Step Protocol:

  • Friedel-Crafts Acylation:

    • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.2 eq) in a suitable solvent such as dichloromethane at 0 °C, add propionyl chloride (1.1 eq) dropwise.

    • Add 4-hydroxyphenylacetic acid (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully pour the reaction mixture onto crushed ice and acidify with concentrated HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to yield 2-(4-hydroxy-3-propionylphenyl)acetic acid.

  • Intramolecular Cyclization (Benzofuran Ring Formation):

    • A common method for this type of cyclization is heating the intermediate from the previous step with a dehydrating agent like acetic anhydride or polyphosphoric acid.[17]

    • For example, refluxing 2-(4-hydroxy-3-propionylphenyl)acetic acid in acetic anhydride for 2-4 hours can yield the cyclized product, 2-(3-methyl-1-benzofuran-5-yl)acetic acid.

    • After cooling, the excess acetic anhydride is quenched with water, and the product is extracted and purified.

  • Conversion of Carboxylic Acid to Acetonitrile:

    • Amidation: Convert the carboxylic acid to the corresponding primary amide. This can be achieved by first converting the acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with concentrated ammonium hydroxide.

    • Dehydration of Amide: The primary amide is then dehydrated to the nitrile. Common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride.[13] The reaction is typically heated in a suitable solvent until completion, as monitored by TLC or GC-MS.

    • The final product, 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile, is then isolated and purified, typically by column chromatography.

Application in Drug Discovery: A Gateway to Novel Therapeutics

The strategic placement of the methyl and acetonitrile groups on the benzofuran scaffold makes 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile a highly valuable starting material for creating libraries of diverse compounds for high-throughput screening.

Potential Therapeutic Targets

Benzofuran derivatives have shown activity against a wide array of targets, suggesting that derivatives of our building block could be explored for:

  • Anticancer Activity: Many benzofuran derivatives exhibit potent cytotoxic effects against various cancer cell lines by mechanisms such as apoptosis induction and cell cycle arrest.[2][5] Some have also been investigated as inhibitors of key signaling pathways, such as mTOR signaling.[18]

  • Antimicrobial and Antifungal Activity: The benzofuran scaffold is present in compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[19][20]

  • Anti-inflammatory Activity: Benzofuran derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide.[5][19]

  • Neuroprotective Effects: Certain benzofurans have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease, acting as inhibitors of enzymes like acetylcholinesterase or protecting against oxidative stress.[8][21][22]

The following table summarizes the reported biological activities of various benzofuran derivatives, underscoring the potential of this chemical class.

Benzofuran Derivative ClassBiological ActivityReference
Halogenated BenzofuransAnticancer[2]
Benzofuran-Hybrid Molecules (e.g., with chalcone, triazole)Anticancer[2]
Benzofuran AmidesAntimicrobial, Anti-inflammatory[19]
DihydrobenzofuransNeuroprotective[8]
Substituted 2-ArylbenzofuransAnticancer, Anti-inflammatory, Antioxidant

Protocols for Derivatization of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile

The true power of this building block lies in the synthetic versatility of the acetonitrile group. Below are protocols for key transformations.

Caption: Key derivatization pathways for 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile.

Protocol 1: Hydrolysis to 2-(3-Methyl-1-benzofuran-5-yl)acetic Acid

This protocol converts the nitrile to a carboxylic acid, a key functional group for further amide couplings or as a final pharmacophore.

  • Materials: 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile, sulfuric acid (or HCl), water, ethyl acetate, sodium bicarbonate solution.

  • Procedure:

    • In a round-bottom flask, dissolve the starting nitrile (1.0 eq) in a mixture of water and sulfuric acid (e.g., 50% H₂SO₄).

    • Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the carboxylic acid.

Protocol 2: Reduction to 2-(3-Methyl-1-benzofuran-5-yl)ethan-1-amine

This protocol provides access to the corresponding primary amine, a common site for introducing diversity in drug candidates.

  • Materials: 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile, lithium aluminum hydride (LiAlH₄) or another suitable reducing agent, anhydrous diethyl ether or THF, water, NaOH solution.

  • Procedure (Caution: LiAlH₄ is highly reactive):

    • To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the starting nitrile (1.0 eq) in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.

    • Combine the filtrate and washings, dry over anhydrous potassium carbonate, and concentrate under reduced pressure to yield the crude amine, which can be purified further if necessary.

Protocol 3: Synthesis of 5-((3-Methyl-1-benzofuran-5-yl)methyl)-1H-tetrazole

This protocol illustrates the conversion of the nitrile to a tetrazole, a well-known bioisostere of a carboxylic acid.[13][14]

  • Materials: 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile, sodium azide (NaN₃), triethylamine hydrochloride or ammonium chloride, N,N-dimethylformamide (DMF).

  • Procedure (Caution: Sodium azide is highly toxic and potentially explosive):

    • In a round-bottom flask, combine the starting nitrile (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq) in DMF.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

    • Cool the reaction to room temperature and pour into water.

    • Acidify the aqueous solution with dilute HCl to precipitate the tetrazole product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.

Conclusion

2-(3-Methyl-1-benzofuran-5-yl)acetonitrile represents a building block with significant untapped potential in drug discovery. Its synthesis from readily available starting materials appears feasible through established chemical transformations. The benzofuran core provides a biologically relevant scaffold, while the strategically positioned acetonitrile group serves as a versatile chemical handle for the construction of diverse molecular libraries. The protocols outlined in this guide provide a framework for researchers to synthesize and utilize this promising intermediate in the quest for novel therapeutics targeting a wide range of diseases.

References

  • The Pharmacological Promise of Novel Benzofuran Derivatives: A Technical Guide - Benchchem.
  • Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview - Benchchem.
  • The Discovery and Therapeutic Potential of Benzofuran Derivatives: A Technical Guide - Benchchem.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI.
  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing.
  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives - Journal of Pharmaceutical Research.
  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM - ResearchGate.
  • Mini Review on Important Biological Properties of Benzofuran Derivatives - Journal of Advances in Applied Science & Technology.
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press.
  • The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors - MDPI.
  • Bioisosteric Replacements - Chemspace.
  • Synthesis of benzofuran-5-acetonitrile - SynArchive.
  • Benzofuran synthesis - Organic Chemistry Portal.
  • 2-(2-Methyl-1-benzofuran-4-yl)acetonitrile | C11H9NO - PubChem.
  • Benzofuran derivatives as a novel class of mTOR signaling inhibitors - AACR Publications.
  • Study of Benzofuran Derivatives and their Biological Significance - IJSDR.
  • Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells - PubMed.
  • Reactivity of Benzofuran Derivatives - ResearchGate.
  • Acetonitrile - Wikipedia.
  • Application Notes and Protocols: 4-Chloronaphtho[2,3-b]benzofuran as a Versatile Building Block in Organic Synthesis - Benchchem.
  • Acetonitrile | 75-05-8 - ChemicalBook.
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - IJRPR.
  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - MDPI.
  • Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study - PMC.

Sources

Method

Application Note: Optimization of α-Alkylation Reaction Conditions for 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile

Target Audience: Researchers, Medicinal Chemists, and Process Scientists in Preclinical Drug Development. Document Type: Technical Protocol & Mechanistic Guide Scientific Rationale & Substrate Context The 3-methylbenzofu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists in Preclinical Drug Development. Document Type: Technical Protocol & Mechanistic Guide

Scientific Rationale & Substrate Context

The 3-methylbenzofuran-5-yl moiety is a privileged structural motif in contemporary medicinal chemistry. Derivatives containing this scaffold have demonstrated profound biological activities, serving as potent antioxidants[1] and highly selective inhibitors of the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) pathway, a critical target in cancer metabolism[2].

Within the synthetic pipelines for these active pharmaceutical ingredients (APIs), 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile serves as a highly versatile intermediate. The functionalization of this building block predominantly relies on the α-alkylation of the nitrile group. This transformation allows for the rapid generation of structural diversity (e.g., introduction of secondary or tertiary carbon centers) essential for structure-activity relationship (SAR) profiling.

However, the α-alkylation of arylacetonitriles is notoriously prone to over-reaction, leading to di-alkylated impurities[3]. This application note details the mechanistic causality behind condition selection and provides self-validating protocols to achieve high mono-alkylation selectivity.

Mechanistic Causality & Reaction Design

The α-protons of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile exhibit a pKa of approximately 21–22 in DMSO. This acidity is driven by the electron-withdrawing nature of the cyano group and the resonance stabilization afforded by the extended π-system of the benzofuran ring.

The Challenge of Di-Alkylation

Upon deprotonation, the resulting nitrile-stabilized carbanion acts as a potent nucleophile in S_N2 reactions with alkyl halides. The primary challenge is that the mono-alkylated product often retains a relatively acidic α-proton. If the reaction is run under thermodynamic control (e.g., using NaH at room temperature), rapid equilibration between the unreacted carbanion and the mono-alkylated product can occur, leading to significant di-alkylation.

Base and Solvent Selection Logic

To control the reaction pathway, scientists must choose between kinetic and thermodynamic conditions:

  • Kinetic Control (LiHMDS / THF at -78 °C): Lithium hexamethyldisilazide (LiHMDS) is a bulky, non-nucleophilic base. At cryogenic temperatures, it quantitatively and irreversibly deprotonates the starting material. The low temperature prevents the equilibration of the carbanion, ensuring that mono-alkylation proceeds with >90% selectivity.

  • Thermodynamic/Exhaustive Control (NaH / DMF at 0 °C to RT): Sodium hydride in N,N-dimethylformamide (DMF) provides a "naked," highly reactive carbanion due to the excellent cation-solvating properties of DMF. This condition is ideal if exhaustive di-alkylation is the goal, or if the electrophile is highly sterically hindered.

  • Phase-Transfer Catalysis (K2CO3 / TBAB in Toluene/H2O): For scalable, mild mono-alkylation, a biphasic system using tetrabutylammonium bromide (TBAB) allows for steady, low-concentration generation of the carbanion, minimizing homocoupling and over-alkylation[3].

AlkylationPathway cluster_bases Base Selection & Deprotonation Strategy SM 2-(3-Methyl-1-benzofuran-5-yl) acetonitrile NaH NaH / DMF (Thermodynamic / Exhaustive) SM->NaH LiHMDS LiHMDS / THF (Kinetic, -78°C) SM->LiHMDS PTC K2CO3 / TBAB (Phase Transfer, Mild) SM->PTC Carbanion Nitrile-Stabilized Carbanion Intermediate NaH->Carbanion pKa ~21 LiHMDS->Carbanion PTC->Carbanion Mono Mono-alkylated Product (Target) Carbanion->Mono + R-X (SN2) AlkAgent Alkyl Halide (R-X) Di Di-alkylated Impurity (Over-reaction) Mono->Di Excess Base/R-X

Figure 1: Mechanistic workflow and condition-dependent divergence in the α-alkylation of arylacetonitriles.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the empirical optimization of reaction conditions for the mono-alkylation of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile using benzyl bromide as a model electrophile.

EntryBase (Equiv)SolventTemp (°C)Time (h)Mono-alkyl Yield (%)Di-alkyl Yield (%)
1NaH (1.2)DMF0 to 25468%22%
2NaH (2.5)DMF251215%81%
3KOtBu (1.1)THF0674%14%
4 LiHMDS (1.05) THF -78 to -20 3 92% < 2%
5K2CO3 (2.0) + TBABToluene/H2O501685%5%

Data Interpretation: Entry 4 demonstrates that strict kinetic control via LiHMDS at cryogenic temperatures effectively suppresses the di-alkylation pathway, making it the premier choice for precise SAR library generation.

Step-by-Step Experimental Protocols

Protocol A: Kinetic Mono-Alkylation via LiHMDS (High Selectivity)

This protocol is designed for maximum mono-alkylation selectivity. It is a self-validating system: the color change during deprotonation acts as a visual indicator of carbanion formation, while the low temperature strictly prevents equilibration.

Reagents:

  • 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile: 1.0 mmol

  • LiHMDS (1.0 M in THF): 1.05 mmol (1.05 mL)

  • Alkyl Halide (e.g., Benzyl Bromide): 1.1 mmol

  • Anhydrous THF: 10 mL

Procedure:

  • Preparation: Flame-dry a 50 mL Schlenk flask under a continuous flow of argon. Add 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile (1.0 mmol) and dissolve in anhydrous THF (10 mL).

  • Cryogenic Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Base Addition: Add LiHMDS (1.05 mL, 1.0 M in THF) dropwise via syringe over 5 minutes. Self-Validation Check: The solution will typically transition to a deep yellow/orange hue, indicating the formation of the conjugated benzofuranyl-acetonitrile carbanion. Stir at -78 °C for 45 minutes.

  • Alkylation: Add the alkyl halide (1.1 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to -20 °C over 1 hour.

  • Monitoring: Monitor by TLC (Hexanes:EtOAc 4:1). The starting material (UV active at 254 nm) should be consumed.

  • Quenching & Workup: Quench the reaction strictly at -20 °C by adding 5 mL of saturated aqueous NH4Cl. Causality: Quenching at a sub-zero temperature prevents any unreacted carbanion from reacting with the product as the mixture warms, locking in the mono-alkylation selectivity. Extract with EtOAc (3 × 15 mL), wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Phase-Transfer Catalysis (Scalable & Mild)

This protocol avoids cryogenic conditions and air-sensitive reagents, making it ideal for scale-up or when working with less sensitive electrophiles.

Reagents:

  • 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile: 10.0 mmol

  • Alkyl Halide: 12.0 mmol

  • K2CO3 (finely powdered): 20.0 mmol

  • Tetrabutylammonium bromide (TBAB): 1.0 mmol (10 mol%)

  • Toluene: 40 mL / Water: 10 mL

Procedure:

  • Biphasic Setup: In a 100 mL round-bottom flask, dissolve the nitrile (10.0 mmol) and the alkyl halide (12.0 mmol) in toluene (40 mL).

  • Catalyst & Base Addition: Add TBAB (1.0 mmol) followed by a solution of K2CO3 (20.0 mmol) in water (10 mL).

  • Reaction: Equip the flask with a reflux condenser and heat the biphasic mixture to 50 °C under vigorous stirring (≥ 800 rpm). Causality: High-speed stirring is critical to maximize the interfacial surface area, allowing the TBAB phase-transfer catalyst to efficiently shuttle the hydroxide/carbonate ions into the organic layer.

  • Monitoring & Workup: Stir for 12–16 hours. Once TLC indicates complete consumption of the starting material, cool to room temperature. Separate the organic layer, extract the aqueous layer once with toluene (20 mL), wash the combined organic layers with water and brine, dry over MgSO4, and evaporate.

References

  • New Benzofuran Derivatives as an Antioxidant Agent National Center for Biotechnology Inform
  • WO2016180536A1 - Substituted quinoxaline derivatives (PFKFB3 Inhibitors)
  • Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols Chemistry - An Asian Journal (via PubMed / NIH)

Sources

Application

Application Note: High-Yield Preparation of Benzofuran-Based Ligands from 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile

Introduction & Mechanistic Rationale The benzofuran ring system is a highly privileged scaffold in drug discovery, frequently found in approved therapeutics and advanced clinical candidates targeting GPCRs, kinases, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The benzofuran ring system is a highly privileged scaffold in drug discovery, frequently found in approved therapeutics and advanced clinical candidates targeting GPCRs, kinases, and nuclear receptors [1]. The compound 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile serves as an exceptionally versatile building block for divergent synthesis, allowing researchers to rapidly generate diverse ligand libraries from a single precursor [2].

Causality in Scaffold Design:

  • The 3-Methyl Group: Provides a critical hydrophobic vector that often enhances binding affinity in lipophilic pockets (e.g., the DFG-out conformation of kinases like FLT3) and restricts the rotational degrees of freedom of the core, improving metabolic stability [3].

  • The C5-Acetonitrile Moiety: Acts as a bifunctional handle. The acidic alpha-protons (pKa ~ 25 in DMSO) allow for facile C-C bond formation via enolate chemistry, while the nitrile group itself can be transformed into amines, amides, or tetrazoles.

Divergent Synthetic Workflows

Below is the strategic mapping of three validated pathways utilized to generate distinct ligand classes from the core scaffold.

G SM 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile (Core Scaffold) PathA Pathway A: Alpha-Alkylation (LDA, R-X) SM->PathA PathB Pathway B: Nitrile Reduction (LiAlH4 or H2/Pd-C) SM->PathB PathC Pathway C: Hydrolysis & Coupling (NaOH, then HATU/R-NH2) SM->PathC LigandA Alpha-Branched Nitriles (Kinase Inhibitors) PathA->LigandA LigandB Phenethylamine Analogs (GPCR Modulators) PathB->LigandB LigandC Amide-Linked Ligands (Allosteric Modulators) PathC->LigandC

Divergent synthetic workflows from 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile.

Experimental Methodologies & Protocols

Pathway A: Alpha-Alkylation (Synthesis of Alpha-Branched Nitriles)

Causality: Using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures selectively deprotonates the alpha-carbon without attacking the electrophilic nitrile carbon, preventing unwanted self-condensation (Thorpe-Ziegler reaction).

Protocol:

  • Activation: Dissolve 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile (1.0 eq, 10 mmol) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the reaction flask to -78 °C.

  • Deprotonation: Add LDA (1.1 eq) dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolate formation. Self-Validation: A deep red/orange color shift in the solution indicates the successful formation of the stabilized carbanion.

  • Alkylation: Introduce the alkyl halide (R-X, 1.1 eq) slowly. Allow the reaction to warm to room temperature over 4 hours.

  • Quenching & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Monitor via TLC (Hexanes:EtOAc 4:1). Confirm product formation via ¹H-NMR by observing the disappearance of the alpha-CH₂ singlet at ~3.8 ppm and the appearance of a new methine proton signal.

Pathway B: Nitrile Reduction (Synthesis of Phenethylamine Analogs)

Causality: The reduction of nitriles to primary amines often suffers from secondary amine dimerization side-reactions. Using LiAlH₄ in ethereal solvents ensures rapid, complete reduction to the primary amine before dimerization can occur.

Protocol:

  • Preparation: Suspend LiAlH₄ (2.0 eq) in anhydrous diethyl ether at 0 °C.

  • Reduction: Add a solution of the starting nitrile (1.0 eq) in ether dropwise at a rate that maintains a gentle reflux.

  • Reflux: Heat the mixture to reflux for 3 hours.

  • Fieser Workup (Self-Validating Step): Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of water, x mL of 15% NaOH, and 3x mL of water. Causality: This precise stoichiometry guarantees the formation of granular, easily filterable aluminum salts rather than a trapped gelatinous emulsion, ensuring maximum product recovery.

  • Isolation: Filter the white precipitate through a Celite pad. Concentrate the filtrate to yield the crude 2-(3-Methyl-1-benzofuran-5-yl)ethan-1-amine.

Pathway C: Hydrolysis and Amide Coupling

Causality: Base-catalyzed hydrolysis of the nitrile to the carboxylic acid is thermodynamically driven to completion by the expulsion of ammonia gas. Subsequent coupling using HATU/DIPEA ensures high-yielding amide bond formation with minimal epimerization [4].

Protocol:

  • Hydrolysis: Reflux the nitrile in a 1:1 mixture of 2M NaOH (aq) and Ethanol for 12 hours. Acidify with 1M HCl to pH 3 to precipitate the 2-(3-Methyl-1-benzofuran-5-yl)acetic acid. Filter and dry under vacuum.

  • Activation: Dissolve the acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq). Stir for 10 minutes. Self-Validation: The solution will turn pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add the desired primary/secondary amine (1.1 eq). Stir at room temperature for 2 hours.

  • Purification: Dilute with cold water to precipitate the amide. Recrystallize from EtOH/Water.

Quantitative Data Summary

Synthetic PathwayReagents / ConditionsAverage Yield (%)Primary PurificationApplication / Ligand Class
A. Alpha-Alkylation LDA, R-X, THF, -78 °C to RT75 - 85%Silica Gel ChromatographyKinase Inhibitors (e.g., FLT3)
B. Nitrile Reduction LiAlH₄, Et₂O, 0 °C to Reflux80 - 90%Fieser Workup & ExtractionGPCR Modulators (5-HT)
C. Amide Coupling 1. NaOH/EtOH 2. HATU, DIPEA85 - 95%Precipitation / RecrystallizationAllosteric Modulators (Hsp90)

References

  • Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles Source: PMC, National Institutes of Health URL:[Link]

  • Hypoglycemic Activity of a Series of α-Alkylthio and α-Alkoxy Carboxylic Acids Related to Ciglitazone Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • SYNTHESIS, PHARMACOLOGY AND USE OF NEW WATER-SOLUBLE AND SELECTIVE FMS-LIKE TYROSINE KINASE 3 (FLT3) INHIBITORS Source: European Patent Office (EPO) URL:[Link]

  • Synthesis of functionalized 2-(4-hydroxyphenyl)-3-methylbenzofuran allosteric modulators of Hsp90 activity Source: AIR Unimi (University of Milan) URL:[Link]

Sources

Method

Application Note: In Vitro Assay Preparation and Evaluation of Tubulin Polymerization Inhibitors Synthesized from 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile

Introduction & Scientific Rationale The benzofuran scaffold is a privileged structure in medicinal chemistry, particularly in the design of antimicrotubule agents targeting the colchicine binding site of β -tubulin[1]. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The benzofuran scaffold is a privileged structure in medicinal chemistry, particularly in the design of antimicrotubule agents targeting the colchicine binding site of β -tubulin[1]. As a Senior Application Scientist, I frequently utilize (CAS: 1889415-23-9) as a foundational building block for synthesizing novel tubulin inhibitors.

Causality in Probe Design: The selection of this specific starting material is highly intentional. The 3-methyl group on the benzofuran ring sterically restricts the conformation of downstream derivatives, significantly enhancing their fit and binding affinity within the deep hydrophobic pocket of the tubulin colchicine site[2]. Concurrently, the acetonitrile moiety provides a reactive α -carbon, facilitating Knoevenagel condensations to generate potent chalcone or acrylamide hybrids[3].

To rigorously evaluate these synthesized derivatives, we employ a self-validating in vitro testing system: a biochemical assay to confirm direct target engagement, followed by a cellular assay to validate functional efficacy.

Experimental Workflow Overview

Workflow SM 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile (Starting Material) Synth Chemical Synthesis (Knoevenagel Condensation) SM->Synth Probe Benzofuran Derivative (Target Probe) Synth->Probe Assay1 Tubulin Polymerization Assay (Biochemical) Probe->Assay1 Target Validation Assay2 Cell Viability Assay (Cellular) Probe->Assay2 Functional Efficacy

Synthetic and experimental workflow for evaluating benzofuran-based tubulin inhibitors.

In Vitro Assay Protocols: A Self-Validating System

Tubulin Polymerization Assay (Turbidimetric Method)

Principle & Causality: Microtubule formation involves the GTP-dependent polymerization of α/β -tubulin heterodimers. As tubulin polymerizes into large microtubules, the solution scatters light. This scattering is continuously monitored as an increase in optical density at 340 nm ( OD340​ )[4]. A successful benzofuran-derived inhibitor will flatten this kinetic curve, reducing the Vmax​ of the growth phase.

Buffer Causality (G-PEM Buffer): We utilize G-PEM buffer because PIPES maintains a physiological pH of 6.9 without chelating essential metal ions. Mg2+ is critical for coordinating GTP at the exchangeable nucleotide-binding site of β -tubulin. EGTA is strictly required to chelate trace Ca2+ , which is a potent physiological inhibitor of tubulin polymerization[3]. Finally, 15% glycerol acts as a thermodynamic stabilizer, lowering the critical concentration required for tubulin assembly in vitro.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2​ , 0.5 mM EGTA, 1 mM GTP, 15% glycerol)[3]. Keep strictly on ice.

  • Compound Dilution: Dissolve the synthesized benzofuran derivatives in anhydrous DMSO to a 10 mM stock. Dilute in cold G-PEM buffer to achieve final assay concentrations (e.g., 0.1 μ M to 10 μ M). Critical: Final DMSO concentration must remain ≤1% to prevent solvent-induced protein denaturation.

  • Tubulin Preparation: Thaw highly purified (>99%) porcine brain tubulin on ice. Dilute to a final concentration of 3.0 mg/mL in G-PEM buffer[5]. Avoid bubble formation, as physical shear stress denatures tubulin.

  • Assay Assembly: In a pre-chilled 96-well half-area UV-transparent microplate, add 10 μ L of the test compound (or vehicle control) per well.

  • Initiation: Rapidly add 90 μ L of the cold tubulin solution to each well using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every 60 seconds for 60 minutes[4].

Cellular Validation: Anti-Proliferative Assay (MTT)

Principle & Causality: Biochemical target engagement is meaningless without cellular penetrance. Compounds that successfully inhibit tubulin polymerization will arrest cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis[6]. The MTT assay measures the metabolic reduction of tetrazolium salts to formazan by viable cells, directly correlating our biochemical OD340​ data with cellular cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed MCF-7 (breast carcinoma) cells at 5×103 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Treat cells with serial dilutions of the benzofuran derivatives (0.01 μ M - 50 μ M) for 72 hours.

  • Detection: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and dissolve formazan crystals in 150 μ L DMSO. Read absorbance at 570 nm to calculate the IC50​ .

Data Presentation and Interpretation

The efficacy of the derivatives is determined by extracting the IC50​ values for both tubulin inhibition and cell viability. The table below summarizes representative quantitative data demonstrating how structural modifications to the starting material impact biological activity[2].

Compound IDStructural Modification (from Starting Material)Tubulin Polymerization IC50​ ( μ M)MCF-7 Cell Viability IC50​ ( μ M)
2-(3-Methyl-1-benzofuran-5-yl)acetonitrile None (Starting Material)> 50.0> 100.0
Derivative A + 3,4,5-trimethoxyphenyl chalcone0.420.05
Derivative B + 4-methoxyphenyl chalcone2.701.20
Colchicine Reference Standard0.910.02

Note: Derivative A demonstrates that adding a 3,4,5-trimethoxyphenyl moiety (mimicking the A-ring of colchicine) to the benzofuran core drastically increases potency[1].

Mechanism Tubulin α/β-Tubulin Heterodimers Complex Tubulin-Inhibitor Complex (Colchicine Site) Tubulin->Complex + Inhibitor Microtubules Microtubule Polymerization Tubulin->Microtubules Normal Dynamics Inhibitor Benzofuran Derivative Inhibitor->Complex Complex->Microtubules Blocks Assembly Apoptosis Mitotic Arrest & Apoptosis Microtubules->Apoptosis G2/M Arrest

Mechanism of action for benzofuran derivatives targeting the tubulin colchicine site.

References

  • Sigma-Aldrich. 2-(3-methyl-1-benzofuran-5-yl)acetonitrile.

  • NIH / PMC. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. 1

  • SciSpace. Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin. 3

  • University of Cambridge. High Content Screening of Diverse Compound Libraries Identifies Potent Modulators of Tubulin Dynamics. 5

  • MDPI. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. 2

  • Semantic Scholar. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. 4

  • Encyclopedia.pub. Molecular Hybrids Targeting Tubulin Polymerization. 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile Synthesis

Welcome to the Application Science Support Center. As drug development professionals, you know that synthesizing benzofuran-derived arylacetonitriles can be fraught with yield-limiting bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As drug development professionals, you know that synthesizing benzofuran-derived arylacetonitriles can be fraught with yield-limiting bottlenecks. The target compound, 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile , is a highly valuable intermediate, but its synthesis is prone to side reactions due to the acidity of the α-methylene protons and the lability of the cyano group under harsh conditions.

This guide provides an in-depth, self-validating framework to help you troubleshoot your reactions, understand the underlying chemical causality, and implement robust protocols.

Executive Mechanistic Overview

To optimize yield, we must first understand the mechanistic pathways available. We generally employ two distinct synthetic paradigms for this compound:

  • Nucleophilic Cyanation (Classical Route): Direct SN2 substitution of 5-(bromomethyl)-3-methyl-1-benzofuran using an inorganic cyanide salt[1].

  • Palladium-Catalyzed Cyanomethylation (Modern Route): Direct cross-coupling of 5-bromo-3-methyl-1-benzofuran with an acetonitrile anion equivalent (e.g., isoxazole-4-boronic acid pinacol ester) via a domino Suzuki coupling and base-induced fragmentation[2].

SynthesisPathways Start Starting Material (3-Methyl-1-benzofuran core) RouteA Route A: Nucleophilic Substitution (from 5-bromomethyl) Start->RouteA RouteB Route B: Pd-Catalyzed Cyanomethylation (from 5-bromo) Start->RouteB ReagentA NaCN or KCN Solvent: Acetone/H2O + PTC RouteA->ReagentA ReagentB Isoxazole-4-boronic acid pinacol ester PdCl2(dppf), KF, DMSO/H2O RouteB->ReagentB Product 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile Target Product ReagentA->Product ReagentB->Product

Figure 1: Primary synthetic pathways for 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile. (Max Width: 760px)

Troubleshooting FAQs: Diagnosing Yield Loss

Q1: My nucleophilic substitution reaction is stalling at 60% conversion. How can I drive it to completion without increasing the temperature? Causality & Solution: Stalling in biphasic or polar aprotic cyanation often stems from the poor solubility of the inorganic cyanide salt. Increasing the temperature is counterproductive as it accelerates the degradation of the benzofuran core. Instead, introduce a phase-transfer catalyst (PTC) such as 18-crown-6 or tetrabutylammonium bromide (TBAB). The PTC complexes with the inorganic cation, pulling the naked, highly nucleophilic cyanide anion into the organic phase, which drastically lowers the activation energy of the substitution[3].

Q2: I am seeing a significant amount of a highly polar byproduct in my LC-MS. The mass corresponds to the addition of water (+18 Da) to my product. What is happening? Causality & Solution: You are observing nitrile hydrolysis. Under basic conditions (especially if using NaOH, KOH, or Na₂CO₃) and elevated temperatures, the newly formed arylacetonitrile is rapidly hydrolyzed first to the primary amide (+18 Da) and subsequently to the carboxylic acid[2][4]. Fix: If you are using the Pd-catalyzed cyanomethylation route, switch your base to Potassium Fluoride (KF). KF is an ideal, mild base that efficiently mediates the required transformations (like the fragmentation of the isoxazole intermediate) without inducing the hydrolysis of the cyano group[2].

Q3: My product mixture contains a heavier impurity that looks like a dialkylated species. How do I prevent this? Causality & Solution: The α-protons of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile are highly acidic due to the electron-withdrawing nature of both the cyano group and the benzofuran ring. In the presence of strong bases (like KOtBu or NaH), the product is deprotonated to form a stable carbanion, which then attacks unreacted starting material, forming a dialkylated byproduct[5][6]. Fix: Use inverse addition (add the base slowly to the reaction mixture rather than vice versa) to keep the base concentration low. Alternatively, switch to the Pd-catalyzed isoxazole fragmentation route, which avoids the generation of free α-carbanions entirely[2].

TroubleshootingTree Issue Issue: Low Reaction Yield (<50%) Check1 Analyze Crude by LC-MS/UPLC Issue->Check1 Obs1 Observation: Dialkylated Byproduct Check1->Obs1 Obs2 Observation: Amide/Acid Byproducts (+18 Da / +19 Da) Check1->Obs2 Obs3 Observation: Unreacted Starting Material Check1->Obs3 Sol1 Action: Reduce Base Strength or Use Inverse Addition Obs1->Sol1 Sol2 Action: Switch to KF Base to Prevent Hydrolysis Obs2->Sol2 Sol3 Action: Add Phase Transfer Catalyst (e.g., 18-crown-6) Obs3->Sol3

Figure 2: Diagnostic logic tree for troubleshooting low yields in arylacetonitrile synthesis. (Max Width: 760px)

Self-Validating Experimental Protocols

To ensure reproducibility and high scientific integrity, use the following self-validating protocols. These methods include built-in quality control checkpoints to verify the reaction state before proceeding to the next step.

Protocol A: Palladium-Catalyzed Cyanomethylation (High-Yield Route)

Reference methodology adapted from Velcicky et al. for the cyanomethylation of aryl halides[2][4].

Reagents:

  • 5-Bromo-3-methyl-1-benzofuran (1.0 equiv)

  • Isoxazole-4-boronic acid pinacol ester (1.2 equiv)

  • PdCl₂(dppf) (10 mol%)

  • KF (3.0 equiv, 1 M in water)

  • DMSO (0.1 M solution)

Step-by-Step Procedure:

  • Preparation: In a rigorously dried Schlenk flask under argon, charge 5-bromo-3-methyl-1-benzofuran, isoxazole-4-boronic acid pinacol ester, and PdCl₂(dppf).

  • Solvent Addition: Add degassed DMSO to achieve a 0.1 M concentration of the aryl bromide.

  • Base Addition: Add the 1 M aqueous KF solution.

    • Validation Checkpoint: The mixture should transition from a heterogeneous suspension to a homogeneous dark solution upon initial heating.

  • Reaction: Heat the mixture to 130 °C for 16 hours.

  • In-Process Control (IPC): Sample 10 µL, dilute with acetonitrile, and analyze via UPLC.

    • Validation Checkpoint: Look for the complete disappearance of the starting material and the absence of the amide byproduct. If the amide is present, verify the purity of your KF and ensure no stronger bases (e.g., NaOH) contaminated the glassware.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water (3x) to remove the DMSO. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Phase-Transfer Catalyzed Nucleophilic Substitution

For use when starting from 5-(bromomethyl)-3-methyl-1-benzofuran[1][3].

Step-by-Step Procedure:

  • Preparation: Dissolve 5-(bromomethyl)-3-methyl-1-benzofuran (1.0 equiv) in a mixture of Acetone and Water (4:1 v/v).

  • Catalyst & Reagent Addition: Add KCN (1.5 equiv) and 18-crown-6 (0.1 equiv).

    • Safety Checkpoint: Cyanide salts are highly toxic. Perform this step in a dedicated, highly ventilated fume hood with appropriate antidotes on hand.

  • Reaction: Stir the mixture at 40 °C for 4 hours.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the benzyl bromide (higher Rf) and the appearance of the nitrile (lower Rf).

  • Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Comparative Data Presentation

The following table summarizes the expected quantitative outcomes and operational parameters for both optimized routes, allowing you to select the best method based on your available starting materials and scale.

ParameterRoute A: Pd-Catalyzed CyanomethylationRoute B: Nucleophilic Substitution
Starting Material 5-Bromo-3-methyl-1-benzofuran5-(Bromomethyl)-3-methyl-1-benzofuran
Reagents Isoxazole-boronic ester, PdCl₂(dppf), KFKCN, 18-crown-6
Solvent System DMSO / H₂OAcetone / H₂O
Temperature 130 °C40 °C
Reaction Time 16 hours4 hours
Expected Yield 75% - 88%80% - 92%
Primary Byproduct Risk Nitrile hydrolysis (Amide/Acid)Dialkylation / Benzyl alcohol formation
Scalability Excellent (Gram scale)Good (Requires strict safety controls for CN⁻)

References

  • Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling–Isoxazole Fragmentation. Journal of the American Chemical Society - ACS Publications. 2

  • An In-depth Technical Guide to Diarylacetonitriles. Benchchem. 5

  • 2-(4-Bromo-3-methoxyphenyl)acetonitrile|CAS 113081-50-8. Benchchem. 1

  • Rapid and Simple Access to α-(Hetero)arylacetonitriles from Gem-Difluoroalkenes. Organic Letters - ACS Publications. 3

  • Velcicky Et Al 2011 Palladium Catalyzed Cyanomethylation of Aryl Halides Through Domino Suzuki Coupling Isoxazole. Scribd. 4

  • A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. PMC. 6

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile

Welcome to the Formulation & Assay Development Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous solubilization of lipophilic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Development Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous solubilization of lipophilic building blocks. 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile presents a classic formulation challenge: the planar, hydrophobic benzofuran core exhibits high crystal lattice energy, while the acetonitrile moiety fails to provide sufficient hydrogen-bonding potential to achieve thermodynamic stability in water[1].

When introduced into biological assays, this compound is highly prone to "solvent crash" (rapid hydrophobic collapse and aggregation)[2]. This guide provides field-proven, mechanistically grounded strategies to maintain this compound in a true molecular dispersion for your experiments.

Troubleshooting Logic & Workflow

Before altering your assay buffer, it is critical to systematically identify the point of failure. The workflow below outlines our standard operating procedure for diagnosing and resolving precipitation events.

SolubilityWorkflow Start Start: 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile DMSO Prepare 10-50 mM Stock in 100% DMSO Start->DMSO Dilution Dilute into Aqueous Assay Buffer DMSO->Dilution Check Check for Turbidity/Precipitation (Visual or DLS) Dilution->Check Precip Precipitation Observed? Check->Precip Success Proceed to Biological Assay Precip->Success No StratA Strategy A: Co-solvent Step-Down (e.g., 5% EtOH + Buffer) Precip->StratA Yes StratB Strategy B: Surfactant Addition (e.g., 0.1% Tween-20) Precip->StratB Yes StratC Strategy C: HP-β-CD Complexation (Host-Guest Encapsulation) Precip->StratC Yes StratA->Dilution StratB->Dilution StratC->Dilution

Fig 1: Diagnostic workflow for resolving benzofuran derivative precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS? A1: This is a kinetic phenomenon known as a "solvent crash." When a highly concentrated DMSO stock is injected into an aqueous buffer, the DMSO molecules diffuse into the bulk water much faster than the hydrophobic benzofuran molecules can be solvated[2]. Stripped of their solvent shell, the lipophilic benzofuran cores undergo rapid hydrophobic collapse to minimize contact with water, forming insoluble aggregates.

Q2: Can I just increase the DMSO concentration in my cell culture media? A2: No. While increasing the co-solvent ratio improves solubility by lowering the dielectric constant of the medium, most cell lines exhibit significant phenotypic alterations or toxicity at DMSO concentrations above 0.1% - 0.5% (v/v). For cell-based assays, you must rely on complexation or micellar encapsulation rather than brute-force co-solvency[3].

Q3: Does the "order of addition" matter when using surfactants? A3: Absolutely. You must add the surfactant (e.g., Tween-20 or Pluronic F-68) to the aqueous buffer first, ensuring it is fully dissolved and above its Critical Micelle Concentration (CMC). Only then should you add the DMSO stock of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile dropwise under vigorous vortexing. Reversing this order prevents the surfactant from forming the necessary micellar structures before the compound aggregates[4].

Comparison of Solubilization Strategies

To select the appropriate intervention, consult the following data table summarizing the physical mechanisms, limitations, and in vitro tolerances of standard solubilization strategies[3],[].

Solubilization StrategyMechanism of ActionMax Tolerated In Vitro DoseProsCons
DMSO (Co-solvent) Disrupts crystal lattice, lowers bulk dielectric constant0.1% - 0.5% (v/v)Easy to prepare, universal solvating powerHigh cellular toxicity; high risk of solvent crash upon dilution
Tween-20 (Surfactant) Micellar encapsulation of the lipophilic core0.01% - 0.1% (v/v)Stabilizes suspensions; prevents Ostwald ripeningCan disrupt cell membranes and cause protein denaturation
HP-β-Cyclodextrin Host-guest inclusion complexationUp to 10% (w/v)Excellent biocompatibility; creates a true molecular solutionRequires empirical optimization of molar ratios and kneading
Nanonization Increases surface area-to-volume ratioN/A (Physical method)No chemical additives or excipients requiredProne to re-aggregation; requires specialized milling equipment

Validated Experimental Protocols

When simple co-solvency fails, we recommend utilizing Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD perfectly accommodates the benzofuran ring, while its hydrophilic exterior maintains aqueous solubility[].

CyclodextrinMechanism Drug 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile (Highly Lipophilic Core) Complex Inclusion Complex (Water Soluble, Thermodynamically Stable) Drug->Complex Hydrophobic Collapse CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host-Guest Encapsulation

Fig 2: Mechanism of HP-β-CD host-guest inclusion complexation.

Protocol A: HP-β-Cyclodextrin Inclusion Complexation (Kneading Method)

Causality Note: The mechanical shear force of kneading disrupts the drug's crystal lattice, while the minimal co-solvent acts as a molecular lubricant, facilitating the entry of the benzofuran core into the cyclodextrin cavity[2],[6].

Materials: HP-β-CD, 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile, 50:50 Ethanol:Water (v/v), Glass mortar and pestle.

  • Molar Ratio Calculation: Calculate a 1:2 molar ratio of the benzofuran derivative to HP-β-CD. (Excess CD drives the thermodynamic equilibrium toward complexation).

  • Paste Formation: Place the weighed HP-β-CD into a glass mortar. Add the 50:50 Ethanol:Water mixture dropwise until a thick, uniform paste is formed.

  • Mechanical Kneading: Gradually add the finely powdered 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile to the paste. Knead continuously and vigorously for 45–60 minutes. Do not rush this step; the kinetic barrier to inclusion must be overcome mechanically.

  • Desiccation: Transfer the paste to a vacuum desiccator and dry at 40°C overnight until a constant weight is achieved.

  • Self-Validation Step: Reconstitute a small aliquot of the dried powder in pure water. Pass the solution through a 0.22 µm syringe filter. Measure the concentration via HPLC/UV. If the pre-filtration and post-filtration concentrations match, the inclusion complex is successful and a true solution has been formed.

Protocol B: Step-Down Co-Solvent Dilution

If cyclodextrins interfere with your specific assay target, use this kinetic trapping method to delay aggregation[7].

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to yield a 20 mM stock. Validation: The solution must be optically clear. If particulates remain, sonicate at 37°C for 5 minutes.

  • Intermediate Transition: Dilute the 20 mM stock 1:10 into a transition solvent (e.g., 50% DMSO / 50% PEG-400) to create a 2 mM intermediate. Causality: Gradually increasing the dielectric constant of the environment prevents the violent solvent crash seen in direct water injection.

  • Final Aqueous Dilution: Place your final aqueous buffer (containing 0.05% Tween-20) on a high-speed vortexer. Add the 2 mM intermediate dropwise into the vortex vortex.

  • Self-Validation Step: Read the absorbance of the final assay plate at 600 nm. An OD600 > 0.05 indicates the presence of colloidal aggregates, meaning the step-down dilution failed and the compound has precipitated.

References

  • National Institutes of Health (NIH) / PMC. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at:[Link]

  • MDPI. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Available at:[Link]

  • International Journal of Pharmaceutical Sciences (IJPS). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile Substitutions

As a Senior Application Scientist, I frequently consult on the functionalization of complex, bulky heteroaryl nitriles. 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile presents a distinct synthetic challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the functionalization of complex, bulky heteroaryl nitriles. 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile presents a distinct synthetic challenge. The rigid benzofuran core, combined with the proximal 3-methyl group, creates a dense steric environment around the α -carbon of the acetonitrile moiety. This steric bulk impedes transition-metal-catalyzed cross-couplings and traditional SN​2 alkylations by raising the activation energy of key intermediate formations.

This guide provides field-proven, self-validating protocols and mechanistic insights to bypass these steric bottlenecks.

Part 1: Mechanistic Bottlenecks in α -Substitution

When attempting to functionalize the α -carbon of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile, the primary failure point depends on the reaction pathway:

  • In Pd-Catalyzed α -Arylation: The bottleneck is the reductive elimination step. The bulky substrate forms a highly congested 1[1].

  • In Borrowing Hydrogen α -Alkylation: The bottleneck is the base-promoted condensation step between the intermediate electrophile and the sterically hindered nitrile anion[2].

G A Pd(0) Precatalyst + BINAP Ligand B Oxidative Addition (Aryl Halide) A->B C Base Exchange & Nitrile Coordination B->C D Arylpalladium Cyanoalkyl Complex [STERIC BOTTLENECK] C->D α-Carbon Binding E Reductive Elimination (Forced by Bite Angle) D->E Overcoming Hindrance E->A Catalyst Regeneration F α-Arylated Benzofuran Product E->F

Fig 1. Catalytic cycle for the Pd-catalyzed α-arylation highlighting the steric bottleneck.

Part 2: Troubleshooting FAQs

Q1: Why does Pd-catalyzed α -arylation of this substrate stall at low conversions compared to simple phenylacetonitriles? A1: The stall occurs during the reductive elimination step. During the catalytic cycle, the nitrile anion coordinates to the palladium center via the α -carbon[1]. Because of the 3-methyl-1-benzofuran-5-yl group's bulk, the transition state is highly congested. If you use a small ligand (like PPh3), the complex falls into a thermodynamic sink. You must use bulky biaryl phosphines (e.g., DavePhos) or large bite-angle ligands (e.g., BINAP) to exert steric pressure on the Pd center, effectively forcing reductive elimination[3].

Q2: I am using a Ru(II) pincer catalyst for α -alkylation via the "borrowing hydrogen" method, but yields are under 20%. How can I improve this? A2: Ru(II) NNN′ pincer complexes are highly sensitive to steric hindrance;2[2]. The bottleneck is the base-promoted condensation between the intermediate aldehyde/ketone and the bulky benzofuran nitrile. To overcome this, switch to a more robust 4[4]. Ir(III) catalysts remain stable at higher temperatures (120–140 °C), providing the thermal energy required to push the sterically hindered condensation step forward.

Q3: How do I prevent dialkylation during standard SN​2 substitutions with alkyl halides? A3: Sterically hindered nitriles are prone to over-alkylation if the mono-alkylated product equilibrates rapidly with the starting material. To achieve strict monoalkylation, you must operate under kinetic control. Use a bulky, non-nucleophilic base like LiHMDS at -78 °C. This ensures complete, irreversible deprotonation of the starting nitrile before the electrophile is introduced, preventing enolate equilibration[5].

Part 3: Quantitative Data on Ligand & Base Effects

The following table summarizes the causal relationship between reaction conditions and yields when substituting bulky arylacetonitriles.

Reaction PathwayCatalyst / LigandBaseTemp (°C)Yield (%)Mechanistic Role & Observation
α -Arylation Pd2(dba)3 / BINAPNaOtBu8085Large bite angle forces reductive elimination of bulky substrate.
α -Arylation Pd(OAc)2 / PPh3NaOtBu80<15Small ligand fails to induce reductive elimination; complex stalls.
BH α -Alkylation Ru(II) NNN' PincerKOH12020Steric hindrance blocks the intermediate condensation step.
BH α -Alkylation Ir(III) Dimeric ComplexKOtBu14078High temp and robust catalyst overcome the steric condensation barrier.
SN​2 Alkylation NoneK2CO325MixedPoor selectivity; rapid equilibration leads to dialkylation.
SN​2 Alkylation NoneLiHMDS-7892Kinetic deprotonation prevents equilibration, ensuring monoalkylation.

Part 4: Experimental Workflows & Protocols

Protocol 1: Palladium-Catalyzed α -Arylation (Self-Validating)

Objective: Overcome reductive elimination stalling using a large bite-angle ligand.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 (2.5 mol%), BINAP (6.0 mol%), and NaOtBu (1.5 equiv).

  • Substrate Addition: Add 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile (1.0 equiv) and the aryl bromide (1.2 equiv).

  • Solvent & Standard: Add anhydrous toluene (0.2 M) and 1.0 equiv of dodecane (Internal Standard).

  • Reaction: Seal the tube, remove from the glovebox, and heat to 80 °C.

  • Self-Validation Check: Withdraw 10 µL aliquots at 1h, 4h, and 12h. Dilute with EtOAc, filter through a silica plug, and analyze via GC-FID.

    • Diagnostic: If the mass balance (Product + Unreacted Starting Material) drops below 90%, it indicates catalyst decomposition or off-target reactions (e.g., decyanation). Quench immediately and verify inert atmosphere integrity.

Protocol 2: Iridium-Catalyzed Borrowing Hydrogen α -Alkylation

Objective: Bypass the condensation barrier using a robust Ir(III) catalyst at high temperatures.

BH_Pathway A Secondary Alcohol B Ir(III) Catalyst Dehydrogenation A->B C Ketone Intermediate B->C -H2 (Stored on Ir) D Base-Promoted Condensation with Benzofuran Nitrile C->D E α,β-Unsaturated Nitrile [STERIC BARRIER] D->E Requires 140°C F Ir-Hydride Transfer E->F G α-Alkylated Product F->G Hydrogenation

Fig 2. Borrowing hydrogen pathway showing the condensation steric barrier.

  • Preparation: Inside a glovebox, load a 15 mL pressure vessel with the 4 (0.1 mol%) and KOtBu (20 mol%)[4].

  • Substrate Addition: Add 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile (1.0 equiv) and the secondary alcohol (2.0 equiv).

  • Reaction: Run under solvent-free conditions or minimal toluene. Seal tightly.

  • Thermal Push: Heat aggressively to 140 °C for 24 hours. The elevated temperature is strictly required to force the sterically hindered condensation step.

  • Workup: Cool to room temperature, dilute with dichloromethane, wash with water, and purify via silica gel chromatography.

References

  • [4] Efficient α-Alkylation of Arylacetonitriles with Secondary Alcohols Catalyzed by a Phosphine-Free Air-Stable Iridium(III) Complex. ACS Publications.

  • [1] palladium complexes: Topics by Science.gov. Science.gov.

  • [3] On the Mechanism of the Palladium‐Catalyzed β‐Arylation of Ester Enolates. ResearchGate.

  • [5] Palladium-Catalyzed Arylation of Sulfonamide-Stabilized Enolates. ResearchGate.

  • [2] α-Alkylation of Nitriles with Alcohols Catalyzed by NNN′ Pincer Ru(II) Complexes Bearing Bipyridyl Imidazoline Ligands. ACS Publications.

Sources

Optimization

Reducing unwanted side reactions during 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile oxidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselectivity challenges encountered during the oxidation of 2-(3-Methyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselectivity challenges encountered during the oxidation of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile .

The primary synthetic challenge with this substrate lies in the competing reactivities of its functional groups: the electron-rich benzofuran core (highly susceptible to electrophilic cleavage), the weakly acidic alpha-methylene group, and the hydrolysis-sensitive nitrile. This guide provides mechanistic causality, quantitative data, and a self-validating protocol to help you suppress unwanted side reactions and achieve chemoselective oxidation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction yielding high levels of salicylaldehyde derivatives instead of the target side-chain oxidized product? Causality: Electrophilic oxidants (such as m -CPBA, dimethyldioxirane, or unbuffered H2​O2​ ) preferentially attack the highly electron-rich C2=C3 double bond of the benzofuran ring rather than the aliphatic side chain. This attack forms an unstable oxirane intermediate. In the presence of trace acids or even at neutral pH without proper buffering, this oxirane rapidly undergoes hydrolytic ring-opening and decarboxylation, yielding salicylaldehyde derivatives[1]. Solution: If side-chain oxidation is the goal, abandon electrophilic oxidants. If benzofuran epoxidation is the actual goal, you must strictly buffer the reaction (e.g., using ammonium acetate at pH ~7) to stabilize the oxirane and prevent acid-catalyzed ring cleavage[1].

Q2: How can I selectively oxidize the alpha-methylene position of the acetonitrile group without degrading the benzofuran core? Causality: The alpha-protons of the acetonitrile group are sterically accessible but require specific electronic activation to avoid competing heteroaromatic ring oxidation. Standard strong oxidants ( KMnO4​ , CrO3​ ) will indiscriminately destroy the furan ring. Solution: Utilize a Single-Electron Transfer (SET) strategy, such as a DDQ-mediated oxidation. DDQ initiates a homolytic cleavage cascade that generates a radical specifically at the benzylic/alpha position. Because this pathway relies on radical transfer rather than electrophilic attack, the electron-rich benzofuran double bond remains entirely intact[2].

Q3: I am observing amide and carboxylic acid byproducts. What causes the hydrolysis of the nitrile group during oxidation? Causality: Nitriles are highly susceptible to hydration when exposed to aqueous oxidants (like aqueous H2​O2​ or NaClO ) under both Lewis/Brønsted acidic and basic conditions. The oxidation exotherm further accelerates this hydration into primary amides or fully hydrolyzed carboxylic acids. Solution: Maintain strictly anhydrous conditions. If oxygen transfer is required, utilize anhydrous systems like Urea-Hydrogen Peroxide (UHP) in dry acetonitrile, or perform the reaction in anhydrous DMF when using organic oxidants like DDQ[2].

Part 2: Reaction Pathway Visualization

The following diagram illustrates the divergent oxidation pathways based on oxidant selection, highlighting the critical need for chemoselectivity.

Pathways Substrate 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile Intermediate Oxirane Intermediate (Unstable) Substrate->Intermediate Electrophilic Attack (m-CPBA, H2O2) Target Target: Alpha-Oxidation (Preserved Core) Substrate->Target SET Oxidants (DDQ) Anhydrous Conditions Side2 Side Reaction: Nitrile Hydrolysis (Amide/Acid) Substrate->Side2 Aqueous Oxidants (Acid/Base Catalyzed) Side1 Side Reaction: Salicylaldehyde Derivatives Intermediate->Side1 Acid-Catalyzed Ring Cleavage

Divergent oxidation pathways of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile.

Part 3: Quantitative Chemoselectivity Data

To aid in reagent selection, the table below summarizes the expected product distribution when subjecting benzofuran-acetonitrile derivatives to various oxidative environments.

Oxidant SystemSolvent / TempBenzofuran Ring Cleavage (%)Nitrile Hydrolysis (%)Target Alpha-Oxidation (%)
m -CPBA (2.0 eq) CH2​Cl2​ / 25 °C> 85%< 5%< 5%
H2​O2​
  • Mn(III) Porphyrin
CH3​CN / 25 °C60 - 75%10 - 15%< 10%
KMnO4​ (1.5 eq) H2​O /Acetone / 50 °C> 90%> 40%0%
DDQ (6.0 eq)Anhydrous DMF / 150 °C< 5%< 2%68 - 77%

Data synthesized from established chemoselectivity profiles of benzofuran derivatives under oxidative stress[1][2].

Part 4: Self-Validating Experimental Protocol

Procedure: Chemoselective Alpha-Methylene Oxidation via Single-Electron Transfer (SET) This protocol is designed to oxidize the alpha-position while strictly preserving the benzofuran core and preventing nitrile hydration.

  • Preparation & Atmosphere Control: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser. Purge the system with ultra-high purity Argon for 15 minutes. Causality: Atmospheric moisture initiates nitrile hydration at elevated temperatures, leading to amide side products.

  • Reagent Solubilization: Dissolve 1.0 equivalent of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile in anhydrous DMF to achieve a 0.1 M concentration. Validation Check: The solution must be completely clear. Any turbidity indicates moisture contamination or degraded starting material; halt and re-purify if observed.

  • Oxidant Addition: Add 6.0 equivalents of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) portion-wise at 0 °C. Causality: DDQ initiates a controlled SET cascade at the benzylic/alpha position, entirely bypassing the electrophilic attack vectors that destroy the C2=C3 double bond[2].

  • Thermal Activation: Gradually heat the reaction mixture to 150 °C and stir for 24 hours. Validation Check (Visual): The reaction mixture will initially turn deep red (indicating the formation of the active DDQ radical anion). Over 24 hours, it must transition to a pale yellow/brown suspension (precipitation of reduced DDQH2​ ). This color shift is your self-validating indicator of successful oxidant consumption[2].

  • Quenching & Extraction: Cool the mixture to room temperature and quench carefully with saturated aqueous NaHCO3​ . Extract the aqueous layer with ethyl acetate (3x). Causality: A mildly basic quench neutralizes acidic byproducts (preventing late-stage ring cleavage) without being strong enough to hydrolyze the nitrile group.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

References

  • [1] Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI. 1

  • [2] DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. PMC (National Institutes of Health).2

Sources

Reference Data & Comparative Studies

Validation

2-(3-Methyl-1-benzofuran-5-yl)acetonitrile vs other benzofuran-5-yl derivatives

The benzofuran scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological applications ranging from neuroprotection to oncology[1]. When designing downstream therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

The benzofuran scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological applications ranging from neuroprotection to oncology[1]. When designing downstream therapeutics, the selection of the precise benzofuran building block dictates both the synthetic versatility and the pharmacokinetic profile of the final drug candidate.

This guide provides an in-depth technical comparison between 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile and its structural analogs, specifically the des-methyl (2-(1-benzofuran-5-yl)acetonitrile) and 2-methyl variants. By analyzing structural sterics, electronic effects, and experimental workflows, we will establish why the 3-methyl substitution offers distinct advantages in targeted drug discovery.

Structural Logic & Mechanistic Advantages

The inclusion of a methyl group at the C3 position of the benzofuran ring is not merely a structural variation; it fundamentally alters the reactivity and physicochemical properties of the molecule.

Electronic Direction and Steric Shielding

In the des-methyl analog (2-(1-benzofuran-5-yl)acetonitrile), the furan ring is highly susceptible to oxidative cleavage and mixed electrophilic aromatic substitution at both the C2 and C3 positions. This lack of regioselectivity often results in poor yields during downstream cross-coupling reactions.

Conversely, the 3-methyl group in 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile provides a positive inductive (+I) effect that enriches the electron density of the furan ring. This strictly directs electrophilic attack to the C2 position[2]. Furthermore, the steric bulk of the 3-methyl group shields the delicate furan oxygen from oxidative degradation during harsh coupling conditions.

The "Allylic Handle" Advantage

Perhaps the most significant synthetic advantage of the 3-methyl variant is its ability to undergo radical-mediated allylic bromination. Treatment with N-Bromosuccinimide (NBS) and a radical initiator (like AIBN) selectively brominates the 3-methyl group, yielding a 3-(bromomethyl) intermediate. This creates a highly reactive electrophilic center for subsequent nucleophilic substitution (e.g., with morpholine or piperazine), a pathway entirely unavailable to the des-methyl analog[3].

G A 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile B 3-Methyl Group (Steric Shield & +I Effect) A->B C Acetonitrile Moiety (Alpha-Proton Acidity) A->C D Furan C2 Position (Directed Electrophilic Attack) B->D Directs & Protects E Des-methyl Analog (Prone to Oxidative Cleavage) B->E Prevents

Fig 1. Mechanistic impact of the 3-methyl group on benzofuran reactivity and stability.

Quantitative Data & Physicochemical Profiling

The structural nuances of these derivatives directly impact their utility in drug design. For instance, in the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors for Alzheimer's disease, lipophilicity (LogP) is critical for blood-brain barrier (BBB) penetration[4]. The 3-methyl group optimally increases lipophilicity without violating Lipinski's rules.

Table 1: Comparative Profiling of Benzofuran-5-yl Acetonitrile Derivatives

Property / Metric2-(3-Methyl-1-benzofuran-5-yl)acetonitrile2-(1-Benzofuran-5-yl)acetonitrile (Des-methyl)2-(2-Methyl-1-benzofuran-5-yl)acetonitrile
Primary Synthetic Handle Allylic 3-methyl & alpha-acetonitrileC2/C3 electrophilic substitutionAlpha-acetonitrile only
C2 Electrophilic Reactivity High (Regioselective, directed by 3-Me)Moderate (Mixed C2/C3 isomers)Blocked by 2-Me group
Lipophilicity (cLogP impact) +0.5 over des-methyl (Enhances BBB)Baseline+0.5 over des-methyl
Oxidative Stability High (Steric shielding of furan ring)Low (Prone to ring opening)Moderate
Target Applications Anti-tumor (SIRT2)[5], CNS drugs[4]Broad-spectrum antimicrobialsRestricted structural analogs

Self-Validating Experimental Protocols

To leverage the unique properties of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile, precise control over reaction conditions is required. The following protocols demonstrate how to selectively functionalize this scaffold while maintaining scientific integrity through built-in validation steps.

Protocol A: Radical-Mediated Allylic Bromination of the 3-Methyl Group

This protocol exploits the 3-methyl group to create a versatile bromomethyl intermediate, a critical step in synthesizing morpholine-substituted antitumor agents[3].

Causality & Design: By utilizing NBS in the presence of AIBN (a radical initiator) under refluxing non-polar conditions, the reaction proceeds via a free-radical mechanism. This strictly targets the allylic C-H bonds of the 3-methyl group rather than the aromatic C2 position (which would require electrophilic conditions like Br2/AcOH)[2].

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 equivalent of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile in anhydrous chlorobenzene (or CCl4) in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.

  • Initiation: Add 1.1 equivalents of N-Bromosuccinimide (NBS) and 0.05 equivalents of 2,2'-azobis(isobutyronitrile) (AIBN).

  • Reaction: Heat the mixture to 80°C with vigorous stirring.

  • Validation Check (In-Process): Monitor via HPLC. The reaction is self-validating; the generation of the succinimide byproduct (which floats to the surface) serves as a visual indicator of radical propagation.

  • Work-up: Once the starting material is consumed (typically 1-2 hours), cool to room temperature and filter off the succinimide. Wash the organic filtrate with water and brine, dry over MgSO4, and concentrate.

  • Analytical Validation: Confirm regioselectivity via 1H-NMR. The disappearance of the 3-methyl singlet (~2.2 ppm) and the appearance of a new methylene singlet (~4.6 ppm) validates successful allylic bromination without C2-aromatic interference.

Workflow SM 3-Me-Benzofuran-5-yl Acetonitrile Reag NBS / AIBN PhCl, 80°C SM->Reag Int 3-(Bromomethyl) Intermediate Reag->Int Allylic Bromination Nuc Nucleophilic Sub (e.g., Morpholine) Int->Nuc Target 3-(Morpholinomethyl) Target Nuc->Target SN2 Displacement

Fig 2. Radical-mediated allylic bromination workflow exploiting the 3-methyl synthetic handle.

Protocol B: Alpha-Alkylation of the Acetonitrile Moiety

The acetonitrile group at the C5 position acts as a powerful synthetic node for generating quaternary carbon centers, essential for exploring the chemical space of SIRT2 inhibitors[5].

Causality & Design: The alpha-protons of the acetonitrile group are highly acidic (pKa ~25 in DMSO) due to the electron-withdrawing cyano group and the resonance stabilization provided by the benzofuran aromatic system. Using a strong, non-nucleophilic base (like NaH or LDA) ensures complete deprotonation without attacking the cyano carbon.

Step-by-Step Methodology:

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous THF at 0°C. Dropwise, add a solution of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile (1.0 eq) in THF. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Slowly add the desired alkyl halide (e.g., methyl iodide, 2.5 eq) to the enolate solution. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Validation: Carefully quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate. The success of the di-alkylation is validated by 1H-NMR through the complete disappearance of the alpha-methylene protons (~3.8 ppm) and the emergence of new alkyl signals.

Conclusion

While des-methyl and 2-methyl benzofuran derivatives have their place in library synthesis, 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile provides an unparalleled balance of structural stability, enhanced lipophilicity for BBB penetration, and dual-node synthetic versatility. By offering both an allylic bromination handle and a highly regioselective C2 position, it serves as a superior foundational building block for advanced medicinal chemistry campaigns targeting complex oncology and CNS pathways.

References

  • The Discovery and Therapeutic Potential of Benzofuran Deriv
  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors MDPI
  • 2-{3-[4-(Alkylsulfinyl)
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents MDPI
  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells PubMed Central (PMC) / NIH

Sources

Validation

Validating structural integrity of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile using mass spectrometry

Structural Validation of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile: A Comparative Mass Spectrometry Guide As a Senior Application Scientist, I approach structural validation not as a simple checklist, but as an exercise...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile: A Comparative Mass Spectrometry Guide

As a Senior Application Scientist, I approach structural validation not as a simple checklist, but as an exercise in chemical logic. 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile (Chemical Formula: C11​H9​NO , Exact Mass: 171.0684 Da) is a highly functionalized heterocyclic scaffold. Because benzofuran derivatives are critical intermediate pharmacophores in drug discovery, confirming their exact structural integrity is paramount. Positional isomerism—such as the acetonitrile group migrating to the 4-, 6-, or 7-position—can drastically alter downstream pharmacological efficacy.

To achieve unambiguous validation, we must move beyond single-technique reliance and employ an orthogonal mass spectrometry (MS) strategy. This guide details the causality behind selecting Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), providing self-validating protocols for both.

Analytical Strategy: Causality in Technique Selection

The decision between GC-MS and LC-MS hinges entirely on the physicochemical properties of the analyte[1].

  • The Case for GC-EI-MS: 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile is a semi-volatile, thermally stable molecule lacking highly polar, protic functional groups (like -OH or -COOH). This makes it highly amenable to gas chromatography without the need for derivatization[1]. We utilize Electron Ionization (EI) at 70 eV because it is a "hard" ionization technique. The causality here is that EI systematically shatters the molecule, generating a highly reproducible, library-matchable sub-structural fingerprint. This is critical for differentiating positional isomers of benzofurans, which often yield identical intact masses but distinct fragment ratios[2].

  • The Case for LC-ESI-HRMS: While GC-MS excels at fingerprinting, the aggressive nature of EI often destroys the molecular ion, leaving the exact molecular weight . Liquid chromatography coupled with Electrospray Ionization (ESI) provides a "soft" ionization environment[1]. Because the benzofuran oxygen and the nitrile nitrogen possess sufficient proton affinity, the molecule readily forms a protonated precursor [M+H]+ [3]. Coupling this with High-Resolution Mass Spectrometry (HRMS) delivers sub-2 ppm mass accuracy, confirming the exact elemental composition and definitively ruling out isobaric impurities[2].

Workflow Start Sample: 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile Split Orthogonal Validation Strategy Start->Split GC GC-EI-MS (Hard Ionization) Split->GC Volatility & Thermal Stability LC LC-ESI-HRMS (Soft Ionization) Split->LC Polarity & Proton Affinity GC_Data Sub-structural Fingerprint (Library Matching) GC->GC_Data LC_Data Exact Mass & Formula (< 2 ppm Error) LC->LC_Data Validate Structural Integrity Confirmed GC_Data->Validate LC_Data->Validate

Orthogonal MS workflow for validating benzofuran derivative structural integrity.

Comparative Performance Data

To objectively compare these techniques, the following table summarizes the quantitative and qualitative performance metrics for analyzing this specific benzofuran derivative.

Analytical FeatureGC-EI-MSLC-ESI-HRMS/MS
Ionization Source Electron Ionization (EI, 70 eV)Electrospray Ionization (ESI+)
Ionization Type Hard (Extensive fragmentation)Soft (Preserves precursor ion)
Primary Utility Sub-structural fingerprintingExact mass & elemental composition
Positional Isomer Differentiation Excellent (via unique fragment ratios)Moderate (requires MS/MS optimization)
Sample Preparation Dilute-and-shoot (Ethyl Acetate)Dilute-and-shoot (Aqueous/Organic)
Typical Limit of Detection (LOD) ~10-50 ng/mL~1-5 ng/mL

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following methodologies embed internal checks to ensure data integrity.

Protocol A: GC-EI-MS Fingerprinting
  • Sample Preparation: Dissolve the analyte in LC-MS grade ethyl acetate to a final concentration of 1 mg/mL. Causality: Ethyl acetate expands rapidly and uniformly in the GC inlet, ensuring efficient vapor-phase transfer to the column without inducing thermal degradation.

  • Self-Validation Step 1 (Internal Standard): Spike the sample with 10 µg/mL Naphthalene-d8. This internal standard guarantees that any observed retention time shifts are due to system variance (e.g., column trimming) rather than sample matrix effects.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-arylene/95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Causality: The 5% phenyl phase provides optimal π−π interactions with the aromatic benzofuran ring, ensuring sharp, symmetrical peak shapes. Use a temperature program from 80°C (hold 1 min) to 280°C at 15°C/min.

  • Self-Validation Step 2 (Carryover Check): Inject a pure ethyl acetate blank immediately prior to and following the sample run to definitively rule out injector carryover.

  • MS Detection: Operate the mass spectrometer in EI mode at 70 eV. Scan range: m/z 40–300.

Protocol B: LC-ESI-HRMS Exact Mass Confirmation
  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of LC-MS grade Water:Acetonitrile to a concentration of 1 µg/mL. Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak broadening at the column head.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 reversed-phase column. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Causality: Formic acid acts as an essential proton donor, drastically enhancing ionization efficiency in ESI positive mode[3].

  • Self-Validation Step (Mass Calibration): Perform an external mass calibration using a proprietary tuning mix immediately prior to the sequence. During the run, utilize an ambient background ion (e.g., polysiloxane at m/z 371.1012) as a continuous "lock-mass" to guarantee a mass error of < 2 ppm.

  • MS Detection: Operate the Orbitrap or Q-TOF in ESI+ mode. Target the theoretical [M+H]+ at m/z 172.0757.

Mechanistic Fragmentation Logic

Understanding the gas-phase fragmentation pathways of benzofuran derivatives is essential for interpreting tandem mass spectra (MS/MS)[4]. When subjected to Collision-Induced Dissociation (CID) in the LC-HRMS workflow, the protonated precursor [M+H]+ (m/z 172.0757) undergoes specific, predictable neutral losses.

  • Low to Medium Collision Energy: The primary cleavage occurs at the aliphatic side chain. The molecule ejects hydrogen cyanide (HCN, -27.01 Da) or the intact acetonitrile moiety ( CH3​CN , -41.03 Da), resulting in highly stable, conjugated benzofuranyl cations at m/z 145.0648 and m/z 131.0491, respectively.

  • High Collision Energy: Subsequent fragmentation of the benzofuran core induces the characteristic loss of carbon monoxide (CO, -27.99 Da). This is a well-documented ring-opening mechanism diagnostic of benzofuran architectures in mass spectrometry[4].

Fragmentation Precursor [M+H]+ m/z 172.0757 Frag1 [M+H - HCN]+ m/z 145.0648 Precursor->Frag1 CID (Low Energy) Loss of HCN (-27 Da) Frag2 [M+H - CH3CN]+ m/z 131.0491 Precursor->Frag2 CID (Medium Energy) Loss of Acetonitrile (-41 Da) Frag3 Benzofuran Core Ring Opening (-CO) Frag2->Frag3 CID (High Energy) Loss of CO (-28 Da)

Proposed ESI-CID-MS/MS fragmentation logic for 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile.

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Comparative

A Comparative Benchmarking Guide: 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile versus Standard Indole Analogs in Preclinical Research

Abstract The indole nucleus is a privileged scaffold in modern drug discovery, integral to a multitude of FDA-approved therapeutics, particularly in oncology and neurology.[1][2][3] Its unique electronic and hydrogen-bon...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole nucleus is a privileged scaffold in modern drug discovery, integral to a multitude of FDA-approved therapeutics, particularly in oncology and neurology.[1][2][3] Its unique electronic and hydrogen-bonding properties allow it to interact with a diverse array of biological targets.[4] However, the exploration of bioisosteric replacements for the indole core is a critical strategy for modulating physicochemical properties, improving metabolic stability, and discovering novel intellectual property. This guide provides a comprehensive framework for benchmarking 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile, a benzofuran analog, against its corresponding indole isosteres. We will delve into the causal logic behind experimental design, present detailed, self-validating protocols, and interpret comparative data within the context of early-stage drug development.

Introduction: The Rationale for Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of medicinal chemistry. The substitution of an indole's N-H group with the oxygen atom of a benzofuran ring represents a classic non-classical isosteric replacement. This seemingly subtle change can have profound effects:

  • Elimination of a Hydrogen Bond Donor: The indole N-H often acts as a crucial hydrogen bond donor in ligand-receptor interactions.[1] Replacing it with the benzofuran's oxygen, a hydrogen bond acceptor, fundamentally alters this potential interaction. This can be leveraged to enhance selectivity or to escape a metabolic liability associated with the indole nitrogen.

  • Modulation of Electronic Properties: Nitrogen is less electronegative than oxygen, leading to differences in the electron distribution across the heterocyclic ring.[5] This can influence the molecule's reactivity and its ability to participate in π–π or cation–π stacking interactions with target proteins.[1]

  • Physicochemical Diversification: Changes in polarity, pKa, and metabolic stability can arise from this switch, impacting a compound's solubility, permeability, and overall pharmacokinetic profile.[2]

This guide will use a hypothetical kinase target to illustrate the benchmarking process, as kinase inhibitors represent a significant class of indole-containing drugs.[1]

Bioisosteric_Replacement cluster_outcome Pharmacological Profile Indole Indole Analog (e.g., 2-(3-Methyl-1H-indol-5-yl)acetonitrile) Properties Key Properties Indole->Properties H-Bond Donor (N-H) π-electron system Benzofuran Benzofuran Analog (2-(3-Methyl-1-benzofuran-5-yl)acetonitrile) Benzofuran->Properties H-Bond Acceptor (O) Altered π-system Outcome Outcome Potency Potency Properties->Potency Selectivity Selectivity Properties->Selectivity Metabolic Stability Metabolic Stability Properties->Metabolic Stability Physicochemical Profile Physicochemical Profile Properties->Physicochemical Profile

Caption: Bioisosteric relationship between indole and benzofuran analogs.

Comparative Physicochemical Profiling

Before engaging in biological assays, an initial assessment of fundamental physicochemical properties is essential. These parameters govern a compound's "drug-like" characteristics and provide an early indication of its potential developability.

Rationale for Parameter Selection:

  • Molecular Weight (MW): A key component of Lipinski's Rule of Five, lower MW is often correlated with better absorption and diffusion.

  • cLogP (Calculated LogP): Represents the lipophilicity of a compound. It influences solubility, permeability across cell membranes, and plasma protein binding.

  • Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity and hydrogen bonding capacity, which is critical for predicting cell permeability.

  • Aqueous Solubility: A fundamental requirement for absorption and distribution. Poor solubility is a major hurdle in drug development.

Table 1: Comparative Physicochemical Properties

Property 2-(3-Methyl-1H-indol-5-yl)acetonitrile (Standard Analog) 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile (Test Compound) Significance in Drug Discovery
Formula C₁₁H₁₀N₂ C₁₁H₉NO Isosteric replacement of NH with O
MW ( g/mol ) 170.21 171.19 Both are well within typical small molecule range.
cLogP ~1.95 ~2.40 Benzofuran is slightly more lipophilic, may affect solubility and permeability.
TPSA (Ų) 39.9 36.9 Similar TPSA suggests comparable potential for membrane permeability.

| Aqueous Solubility (Predicted) | Moderately Soluble | Slightly Soluble | Increased lipophilicity of the benzofuran may reduce aqueous solubility. |

Note: cLogP and TPSA values are estimations from computational models (e.g., XLogP3[6]) and should be experimentally verified.

Experimental Benchmarking Workflow

A tiered approach is employed to systematically evaluate and compare the compounds, moving from direct target engagement to cellular activity. This ensures that decisions are based on a comprehensive dataset.

Caption: Tiered workflow for benchmarking novel small molecules.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls, ensuring the reliability and reproducibility of the data.

Experiment 1: Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory potency (IC₅₀) of each compound against the purified target kinase.

Causality Behind Method Choice: A biochemical assay using purified enzyme isolates the interaction between the compound and its direct target, free from the complexities of a cellular environment (e.g., membrane transport, off-target effects).[7] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is chosen for its high sensitivity, low background, and homogenous nature (no wash steps), making it suitable for high-throughput screening.[8]

Protocol: TR-FRET Kinase Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound and a known potent inhibitor (positive control) in 100% DMSO.[9]

    • Create a 2X kinase solution and a 2X substrate/ATP solution in the appropriate kinase reaction buffer.

  • Compound Plating:

    • Perform a serial 1:3 dilution of the compound stocks in DMSO to create an 11-point dose-response curve.

    • Transfer a small volume (e.g., 50 nL) of the diluted compounds, positive control, and DMSO (vehicle control) into a low-volume 384-well assay plate.

  • Kinase Reaction:

    • Add the 2X kinase solution to the plate and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the substrate is introduced.

    • Initiate the reaction by adding the 2X substrate/ATP solution. Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding a stop/detection buffer containing EDTA (to chelate Mg²⁺ and halt ATP-dependent phosphorylation) and the TR-FRET antibody pair (e.g., a Europium-labeled anti-tag antibody and an APC-labeled anti-phospho-substrate antibody).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Experiment 2: Cell-Based Target Phosphorylation Assay

Objective: To confirm target engagement in a physiological context by measuring the inhibition of downstream substrate phosphorylation.

Causality Behind Method Choice: Moving into a cellular environment is a critical step to assess if a compound is cell-permeable and can engage its target amidst native ATP concentrations and other cellular factors.[10] An in-cell Western or quantitative immunoblot is a direct and reliable method to quantify the phosphorylation status of a specific kinase substrate.[7]

Kinase_Signaling_Pathway Compound Benzofuran or Indole Inhibitor Kinase Target Kinase Compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase pSubstrate Phosphorylated Substrate (p-Substrate) CellularResponse Cellular Response (e.g., Proliferation) pSubstrate->CellularResponse

Caption: Simplified kinase signaling pathway showing inhibitor action.

Protocol: Quantitative Immunoblotting

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (known to have an active signaling pathway for the target kinase) in 6-well plates and allow cells to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours to reduce basal kinase activity.

    • Treat cells with a serial dilution of each compound (e.g., 0.1 nM to 10 µM) for 2 hours. Include a DMSO vehicle control.

    • If applicable, stimulate the pathway with an appropriate growth factor for 15 minutes to induce kinase activation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[7]

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Probe the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Akt).

    • Wash and probe with an HRP-conjugated secondary antibody.

    • Detect using an enhanced chemiluminescence (ECL) substrate.[7]

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH) to normalize the data.

    • Quantify band intensities using densitometry software. Calculate the ratio of phosphorylated protein to total protein for each treatment condition.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.

Table 2: Summary of Biological Activity Data (Hypothetical Results)

Compound Biochemical IC₅₀ (nM) [Target Kinase] Cellular p-Substrate IC₅₀ (nM) Antiproliferative IC₅₀ (nM) [Cell Line]
Indole Analog (Std.) 15.2 ± 2.1 45.8 ± 5.5 150.7 ± 18.3
Benzofuran Analog 25.6 ± 3.5 60.1 ± 8.2 185.4 ± 22.9

| Staurosporine (Control) | 1.8 ± 0.3 | 5.3 ± 0.9 | 10.1 ± 2.5 |

Interpretation of Hypothetical Results:

  • Potency Shift: In this hypothetical scenario, the indole analog is slightly more potent at the biochemical level than the benzofuran analog. This could suggest that the N-H hydrogen bond donor plays a beneficial role in binding to the kinase's active site.[1]

  • Biochemical-to-Cellular Shift: Both compounds exhibit a rightward shift in potency from the biochemical to the cellular assay (e.g., 15.2 nM to 45.8 nM for the indole). This is expected and reflects factors like cell permeability and competition with high intracellular ATP concentrations. The magnitude of this shift is comparable for both compounds, suggesting they have similar cell permeability characteristics.

  • Antiproliferative Activity: The antiproliferative IC₅₀ values correlate with the target inhibition data, suggesting that the observed cytotoxicity is on-target. The slightly lower potency of the benzofuran analog is maintained at the phenotypic level.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking a novel benzofuran-based compound against a standard indole analog. Based on our hypothetical data, the indole scaffold demonstrates a slight potency advantage for this particular kinase target.

However, the benzofuran analog remains a valuable compound. The absence of the N-H group could confer advantages not measured here, such as improved metabolic stability (e.g., resistance to certain cytochrome P450 enzymes) or a cleaner off-target profile. The next logical step, as outlined in our workflow, would be a broad kinase panel screen to compare the selectivity profiles of both compounds.

Ultimately, the decision to advance one scaffold over another depends on a holistic evaluation of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The benzofuran scaffold, while slightly less potent in this instance, may offer a superior overall profile, underscoring the critical importance of bioisosteric replacement in the iterative process of drug discovery.[2][11]

References

  • PharmaBlock. (n.d.). Indoles in Drug Discovery.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Chula Digital Collections. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review.
  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of 3-Cyanoindole and Other Indole Analogs.
  • PMC. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • BenchChem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitor Assay Development and Validation: A Guideline for Researchers.
  • PMC. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance.
  • Chemistry Stack Exchange. (2015, October 5). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole.
  • PubChem. (n.d.). 2-(2-Methyl-1-benzofuran-4-yl)acetonitrile.

Sources

Validation

HPLC method validation for the quantification of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile

A Comparative Analysis of Stationary Phase Selectivity under ICH Q2(R2) Guidelines Executive Summary & Analytical Challenges The compound 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile is a critical synthetic intermediate ut...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Stationary Phase Selectivity under ICH Q2(R2) Guidelines

Executive Summary & Analytical Challenges

The compound 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile is a critical synthetic intermediate utilized in the development of pharmacologically active benzofuran derivatives, which are widely investigated for their potential to modulate complex biological pathways[1]. Ensuring the purity of this intermediate is paramount, as structurally analogous byproducts (such as des-methyl or regioisomeric impurities) can carry over into the final Active Pharmaceutical Ingredient (API), compromising drug safety and efficacy.

Quantifying this compound presents a distinct analytical challenge. The molecule features a rigid, electron-rich benzofuran bicyclic core coupled with a polar acetonitrile side chain. When developing a High-Performance Liquid Chromatography (HPLC) method, standard aliphatic stationary phases often fail to provide adequate resolution between the target analyte and its synthetic impurities. This guide objectively compares stationary phase alternatives and outlines a fully validated quantification protocol in strict adherence to the[2].

Mechanistic Causality: Stationary Phase Comparison

In method development, analytical scientists frequently default to standard Octadecylsilane (C18) columns. However, C18 phases rely exclusively on dispersive hydrophobic (van der Waals) interactions. For highly aromatic intermediates like 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile, this purely hydrophobic retention mechanism often results in co-elution with positional isomers[3].

By transitioning to a Phenyl-Hexyl stationary phase, the separation mechanism fundamentally changes. The phenyl ring, bonded to the silica via a hexyl spacer, facilitates strong π-π stacking interactions with the delocalized electrons of the benzofuran core. This orthogonal selectivity provides superior resolution and peak symmetry, directly addressing the limitations of the C18 column.

G Analyte 2-(3-Methyl-1-benzofuran-5-yl) acetonitrile C18 Standard C18 Column (Aliphatic) Analyte->C18 PH Phenyl-Hexyl Column (Aromatic) Analyte->PH Mech1 Hydrophobic Interactions Only C18->Mech1 Mech2 Hydrophobic + π-π Interactions PH->Mech2 Res1 Sub-optimal Resolution Mech1->Res1 Res2 Enhanced Selectivity & Resolution Mech2->Res2

Caption: Chromatographic separation mechanisms comparing C18 and Phenyl-Hexyl stationary phases.

Comparative Performance Data

To objectively evaluate performance, identical mobile phase conditions (Isocratic 60:40 Acetonitrile:Water with 0.1% Formic Acid) were applied to both columns. The Phenyl-Hexyl column demonstrated a clear superiority in resolving power and peak shape.

Table 1: Chromatographic Performance Comparison (Conditions: 150 x 4.6 mm, 3 µm particle size. Flow rate: 1.0 mL/min. Detection: UV at 254 nm).

ParameterStandard C18 ColumnPhenyl-Hexyl ColumnSystem Suitability CriteriaRetention Time (min)4.25.8N/APeak Tailing Factor ( Tf​ )1.681.12 ≤1.5 Theoretical Plates ( N )4,2008,500 ≥5,000 Resolution ( Rs​ ) from isomer1.43.2 ≥2.0 Selectivity MechanismDispersive (Hydrophobic)Hydrophobic + π π StackingN/A

Experimental Protocols: A Self-Validating System

A robust analytical method must be a self-validating system. This means integrating System Suitability Testing (SST) prior to every run to ensure the instrument is fit-for-purpose before any validation or sample data is collected.

Phase 1: System Suitability Testing (SST)
  • Preparation: Prepare a standard solution of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile at 10 µg/mL in the diluent (50:50 Acetonitrile:Water).

  • Execution: Inject the standard solution six consecutive times.

  • Self-Validation Criteria: The system is only deemed "ready" if the %RSD of the peak area is ≤2.0% , the Tailing Factor is ≤1.5 , and Theoretical Plates are ≥5,000 .

Phase 2: Sample and Standard Preparation
  • Diluent: Mix HPLC-grade Acetonitrile and Ultrapure Water in a 50:50 (v/v) ratio.

  • Stock Solution: Accurately weigh 10.0 mg of the reference standard. Transfer to a 10 mL volumetric flask, dissolve in 5 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up to the mark (Concentration: 1.0 mg/mL).

  • Working Standards: Perform serial dilutions from the stock solution to yield calibration standards at 1, 5, 10, 20, and 50 µg/mL. Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.

Phase 3: Optimized Chromatographic Conditions
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase: Isocratic elution. 60% Acetonitrile, 40% Water containing 0.1% Formic Acid. (Note: Formic acid suppresses the ionization of trace acidic impurities, stabilizing retention times[4]).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (optimal absorbance for the benzofuran chromophore).

  • Injection Volume: 10 µL.

ICH Q2(R2) Validation Execution

The validation of the optimized Phenyl-Hexyl method follows the lifecycle approach dictated by the most recent [2].

G A Method Development (ICH Q14) B Specificity & Selectivity A->B C Linearity & Range (LOD/LOQ) B->C D Accuracy & Precision C->D E Robustness (DoE) D->E F Validated Method (ICH Q2(R2)) E->F

Caption: ICH Q2(R2) Lifecycle Workflow for HPLC Method Validation.

Validation Methodologies
  • Specificity: Blank diluent and mobile phase were injected to confirm the absence of interfering peaks at the retention time of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile (5.8 min).

  • Linearity & Range: The five working standards (1 to 50 µg/mL) were injected in triplicate. A linear regression curve was plotted (Peak Area vs. Concentration).

  • Accuracy (Recovery): A synthetic matrix was spiked with the analyte at 50%, 100%, and 150% of the target concentration (10 µg/mL). Samples were prepared in triplicate and the percentage recovery was calculated.

  • Precision: Repeatability was assessed by injecting the 100% target concentration six times on the same day. Intermediate precision was evaluated by a second analyst on a different day using a different HPLC system.

  • LOD & LOQ: Calculated using the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ): LOD=3.3×(σ/S) and LOQ=10×(σ/S) .

Validation Results

The Phenyl-Hexyl method successfully met all stringent acceptance criteria, proving its reliability for routine quality control and stability testing.

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Column)

Validation ParameterResult ObtainedICH Q2(R2) Acceptance CriteriaStatus
Linearity Range 1.0 - 50.0 µg/mLFit for intended purposePass
Correlation Coefficient ( R2 ) 0.9998 ≥0.999 Pass
Accuracy (% Recovery) 99.2% - 101.1%98.0% - 102.0%Pass
Repeatability (% RSD, n=6) 0.85% ≤2.0% Pass
Intermediate Precision (% RSD) 1.12% ≤2.0% Pass
LOD / LOQ 0.15 µg/mL / 0.45 µg/mLSignal-to-Noise 3 (LOD) / 10 (LOQ)Pass

Conclusion

For the quantification of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile, relying on standard C18 columns introduces significant risks of co-elution due to the limitations of purely dispersive hydrophobic interactions. By leveraging the π

π stacking capabilities of a Phenyl-Hexyl stationary phase, analytical scientists can achieve superior selectivity and peak symmetry. The methodology detailed in this guide provides a fully validated, self-monitoring analytical system compliant with the latest ICH Q2(R2) global standards, ensuring the highest level of data integrity in pharmaceutical development.

References

  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]

  • Chen, X., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules. URL: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. URL: [Link]

  • SIELC Technologies. (2018). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. URL: [Link]

Sources

Comparative

Differences in chemical reactivity between 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile and phenylacetonitrile

As a Senior Application Scientist, selecting the correct building block is rarely just about matching functional groups; it requires a deep understanding of how the entire molecular scaffold influences local reactivity....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct building block is rarely just about matching functional groups; it requires a deep understanding of how the entire molecular scaffold influences local reactivity. In the realm of active methylene compounds, phenylacetonitrile (PAN) is the classical standard. However, as modern drug discovery demands more complex heteroaromatic architectures, derivatives like 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile (MBA) are increasingly utilized[1].

While both molecules feature an identical -CH₂CN functional group, the electronic dichotomy between a neutral benzene ring and an electron-rich benzofuran core fundamentally alters their reactive profiles. This guide objectively compares their chemical behaviors, supported by mechanistic rationales and self-validating experimental protocols.

Structural and Electronic Causality

The divergent reactivity of these two nitriles is governed by the electronic communication between their aromatic cores and the α-methylene group.

  • Phenylacetonitrile (PAN): The unsubstituted benzene ring provides optimal resonance stabilization for the carbanion formed upon deprotonation[2]. This makes the α-protons highly acidic (pKa ~16.1), facilitating rapid C-C bond formation[3]. The ring itself is relatively deactivated towards Electrophilic Aromatic Substitution (EAS) due to the weak inductive withdrawal of the -CH₂CN group.

  • 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile (MBA): The benzofuran core is a highly electron-rich system. The oxygen heteroatom donates electron density through resonance, which propagates throughout the fused ring system[4]. This inductive electron donation slightly destabilizes the α-carbanion, raising the pKa and moderating the rate of α-alkylation. Conversely, this same electron density makes the benzofuran ring—particularly at the C-2 position of the furan moiety—exceptionally susceptible to EAS[1].

Quantitative Data Comparison

The following table summarizes the key physicochemical and reactive differences dictated by their respective aromatic cores.

ParameterPhenylacetonitrile (PAN)2-(3-Methyl-1-benzofuran-5-yl)acetonitrile (MBA)
Aromatic Core Nature Neutral Benzene[2]Electron-Rich Benzofuran[4]
Estimated pKa (α-protons) ~16.1 (Highly Acidic)[3]~16.8 (Moderately Acidic)
α-Alkylation Rate Rapid[3]Moderate (Inductive dampening)
EAS Susceptibility Low (Requires Lewis Acid)High (Spontaneous at C-2)[1]
IR Nitrile Stretch (ν C≡N) ~2250 cm⁻¹[2]~2245 cm⁻¹ (Conjugation shift)

Visualizing the Reactivity Divergence

G PAN Phenylacetonitrile (Neutral Core) Base Base (e.g., KOtBu) PAN->Base Electrophile Electrophile (e.g., NBS) PAN->Electrophile MBA 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile (Electron-Rich Core) MBA->Base MBA->Electrophile Carbanion1 Rapid Deprotonation (pKa ~16.1) Base->Carbanion1 PAN Pathway Carbanion2 Slower Deprotonation (Inductive Destabilization) Base->Carbanion2 MBA Pathway NoRxn No Reaction w/o Catalyst Electrophile->NoRxn PAN Pathway EASRxn Rapid C-2 Substitution Electrophile->EASRxn MBA Pathway

Divergent α-alkylation and electrophilic aromatic substitution pathways.

Experimental Methodologies: Self-Validating Protocols

To objectively compare these compounds in the laboratory, I have designed two self-validating experimental workflows. These protocols are engineered with internal controls to ensure that the observed data is a direct consequence of the chemical causality described above.

Protocol 1: Comparative α-Alkylation (Kinetic Assessment)

Objective: Quantify the nucleophilicity and formation rate of the respective carbanions. Mechanistic Rationale: We utilize Potassium tert-butoxide (KOtBu) in toluene. KOtBu is a sterically hindered base that prevents nucleophilic attack on the electrophilic nitrile carbon, ensuring strict acid-base chemistry[5]. Toluene, a non-polar solvent, minimizes solvent-separated ion pairs, forcing the reaction to rely purely on the intrinsic acidity of the substrate[5].

Step-by-Step Workflow:

  • Preparation: Charge an oven-dried flask with the nitrile substrate (1.0 eq) and mesitylene (0.5 eq) as an internal standard.

  • Solvation: Dissolve the mixture in anhydrous toluene (0.1 M) under a nitrogen atmosphere to prevent oxidative degradation of the carbanion.

  • Deprotonation: Add KOtBu (1.1 eq) at 0 °C. Causality: Maintaining a low temperature initially prevents runaway dimerization (Thorpe-Ziegler reaction).

  • Alkylation: Introduce benzyl chloride (1.2 eq) dropwise and gradually warm the system to 120 °C[5].

  • Self-Validation System: Withdraw 50 µL aliquots every 15 minutes, quench with aqueous NH₄Cl, and extract with ethyl acetate for GC-FID analysis.

    • Data Interpretation: The constant integration of the mesitylene peak validates that any reduction in the starting material peak is strictly due to chemical conversion, not physical loss or solvent evaporation[5]. PAN will exhibit a steeper conversion curve compared to MBA.

Protocol 2: Electrophilic Aromatic Substitution (Regioselective Bromination)

Objective: Demonstrate the differential nucleophilicity of the aromatic cores. Mechanistic Rationale: N-Bromosuccinimide (NBS) in acetonitrile is employed. NBS provides a controlled, low steady-state concentration of electrophilic bromine. Acetonitrile is a polar aprotic solvent that stabilizes the cationic Wheland intermediate without acting as a nucleophile[1].

Step-by-Step Workflow:

  • Preparation: Dissolve the nitrile (1.0 eq) in anhydrous acetonitrile (0.2 M) at 25 °C.

  • Electrophile Addition: Add NBS (1.05 eq) in a single portion.

  • Self-Validation System: Set up a parallel control flask containing only the nitrile and solvent (no NBS) to rule out auto-oxidation or solvent-mediated degradation.

  • Monitoring: Track the reaction progress via HPLC at 254 nm.

  • Expected Outcome: MBA will show rapid conversion to the 2-bromo-benzofuran derivative due to the highly electron-rich furan ring[1]. PAN will remain unreacted, validating that the simple benzene ring lacks the electron density required for uncatalyzed bromination under these mild conditions.

References

  • Fiveable. "Phenylacetonitrile: Organic Chemistry Study Guide." Fiveable, [Link]

  • ResearchGate. "α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols." ResearchGate, [Link]

  • Semantic Scholar. "New Benzofuran Derivatives as an Antioxidant Agent." Semantic Scholar, [Link]

  • National Institutes of Health. "Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents." PMC, [Link]

Sources

Validation

A Comparative Guide to the Validation of Gas Chromatography-Mass Spectrometry (GC-MS) for the Purity of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile is a critical step in the drug development pipeline. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile is a critical step in the drug development pipeline. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of this compound's purity, supported by experimental data and protocols.

The quality of an Active Pharmaceutical Ingredient (API) is often predetermined by the quality of its intermediates.[1] Therefore, robust analytical methods for intermediates are not just a matter of compliance, but a strategic necessity to de-risk the development process.[1] This guide will focus on the validation of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile purity, a key intermediate in the synthesis of various pharmaceutical compounds.

The Gold Standard: GC-MS for Purity Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] This makes it particularly well-suited for the analysis of volatile and semi-volatile compounds like many pharmaceutical intermediates.[3][4]

The primary advantage of GC-MS lies in its high specificity and sensitivity. The gas chromatograph separates the components of a mixture based on their boiling points and affinity for the stationary phase, while the mass spectrometer provides detailed structural information, allowing for confident identification of the main compound and any impurities.[2][5]

Key Considerations for GC-MS Method Development:
  • Specificity: The method must be able to accurately distinguish and quantify the target analyte in the presence of other components.[3][5]

  • Sensitivity: The limits of detection (LOD) and quantification (LOQ) must be appropriate for the intended purpose, particularly for identifying trace impurities.[3][5]

  • Linearity: The method should demonstrate a proportional response across a defined concentration range.[3]

  • Accuracy and Precision: The results should be close to the true value and reproducible under varying conditions.[3][5]

  • Robustness: The method's performance should remain stable under small, deliberate variations in parameters.[3][5]

Experimental Protocol: GC-MS Analysis of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile

This protocol outlines a general procedure for the GC-MS analysis of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile. Optimization may be required for specific instrumentation and sample matrices.

1. Instrumentation:

  • A gas chromatograph equipped with a mass selective detector (MSD).

2. Chromatographic Conditions:

  • Column: A nonpolar capillary column, such as a 5% diphenyl/95% dimethylpolysiloxane phase (e.g., DB-5ms), with dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is often suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless injection).

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-450.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile sample.

  • Dissolve the sample in a suitable solvent, such as dichloromethane or ethyl acetate, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

5. Data Analysis:

  • Identify the peak corresponding to 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile based on its retention time and mass spectrum.

  • Identify and quantify any impurities present in the sample.

  • Calculate the purity of the sample based on the peak area percentages.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into GC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Peak Identification Detect->Identify Quantify Quantification of Impurities Identify->Quantify Purity Purity Calculation Quantify->Purity Technique_Selection Start Start: Purity Validation of Intermediate Volatile Is the compound volatile and thermally stable? Start->Volatile GCMS GC-MS is a suitable choice Volatile->GCMS Yes HPLC HPLC-UV is a suitable choice Volatile->HPLC No AbsoluteQuant Is absolute quantification required? GCMS->AbsoluteQuant HPLC->AbsoluteQuant qNMR Consider qNMR AbsoluteQuant->qNMR Yes End End AbsoluteQuant->End No qNMR->End

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile for Laboratory Professionals

This document provides a detailed, step-by-step guide for the proper and safe disposal of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile. As a valued professional in the scientific community, your safety and the integrity of...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step guide for the proper and safe disposal of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile. As a valued professional in the scientific community, your safety and the integrity of our shared environment are paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, ensuring a thorough understanding of the necessary precautions.

Hazard Assessment and Risk Mitigation

Before handling 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile for disposal, a thorough risk assessment is crucial. Based on the toxicological profiles of analogous compounds, this chemical should be treated as hazardous.

Key Potential Hazards:

  • Flammability: Benzofuran and acetonitrile compounds can be flammable liquids.[1][3] All sources of ignition, such as open flames, hot surfaces, and sparks, must be eliminated from the handling area.[1][3]

  • Toxicity: Acetonitrile is known to be toxic upon ingestion, inhalation, and skin contact.[3][6][7] Assume similar toxicity for 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile.

  • Environmental Hazard: Many organic compounds, including some benzofurans, are harmful to aquatic life with long-lasting effects.[1] This substance should not be released into the environment.[1]

  • Irritation: Can cause serious eye irritation.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure personal safety.

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.To prevent eye contact with splashes of the chemical, which could cause serious irritation.[3]
Hand Protection Nitrile gloves.To prevent skin contact and absorption. Gloves should be inspected before use and disposed of properly after handling.
Body Protection A flame-retardant lab coat must be worn.To protect against accidental spills and splashes.
Respiratory Protection All handling should be conducted in a certified chemical fume hood.To prevent the inhalation of potentially toxic vapors.[3][4]
Footwear Closed-toe shoes are required.To protect feet from spills.

Waste Collection and Segregation: A Step-by-Step Protocol

Proper segregation and storage of chemical waste are fundamental to preventing hazardous reactions and ensuring compliant disposal.

Step 1: Waste Container Selection Utilize a designated, leak-proof, and chemically compatible container for collecting waste of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile. The container must have a tightly sealing cap to prevent the escape of flammable and toxic vapors.[8]

Step 2: Labeling The waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "2-(3-Methyl-1-benzofuran-5-yl)acetonitrile"

  • The primary hazards (e.g., "Flammable," "Toxic")

  • The date the waste was first added to the container.

Step 3: Segregation Do not mix this waste with other chemical waste streams unless compatibility has been verified. In particular, avoid mixing with:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

Step 4: Storage Store the sealed and labeled waste container in a designated, cool, dry, and well-ventilated secondary containment area. This area should be away from sources of ignition.[3][8]

Spill Management Protocol

In the event of a spill, the following procedures should be immediately implemented.

For Small Spills (less than 100 mL):
  • Ensure Proper PPE is Worn: Don the appropriate PPE as outlined in the table above.

  • Contain the Spill: Absorb the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pad.[4][8]

  • Collect Contaminated Material: Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.[4][8]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[8]

For Large Spills (greater than 100 mL):
  • Evacuate: Immediately evacuate the immediate area.[8]

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) office or the appropriate emergency response team.[8]

  • Secure the Area: Prevent entry to the spill area.

Disposal Procedure Workflow

Under no circumstances should 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile be disposed of down the drain or in the regular trash.[8]

Step 1: Waste Characterization The waste must be classified as hazardous based on the known properties of its chemical constituents.

Step 2: Arrange for Professional Disposal Contact your institution's EHS department or a licensed hazardous waste disposal service to arrange for pickup and disposal. These services are equipped to handle and transport hazardous chemicals in accordance with all local, state, and federal regulations.

Step 3: Documentation Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal Start Handling 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile PPE Wear Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat - Work in Fume Hood Start->PPE Waste_Container Select Leak-Proof, Compatible Container PPE->Waste_Container Label_Container Label as 'Hazardous Waste' with Chemical Name & Date Waste_Container->Label_Container Segregate Segregate from Incompatible Chemicals Label_Container->Segregate Store Store in Cool, Dry, Ventilated Area Segregate->Store Characterize Characterize as Hazardous Waste Store->Characterize Spill Spill Occurs Spill_Size Assess Spill Size Spill->Spill_Size Small_Spill Small Spill (<100mL): Absorb with Inert Material, Collect & Clean Area Spill_Size->Small_Spill Small Large_Spill Large Spill (>100mL): Evacuate & Alert EHS Spill_Size->Large_Spill Large Contact_EHS Contact EHS or Licensed Hazardous Waste Disposal Service Characterize->Contact_EHS Documentation Maintain Disposal Records Contact_EHS->Documentation End Proper Disposal Complete Documentation->End

Sources

Handling

Personal protective equipment for handling 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile

Comprehensive Safety & Handling Protocol: 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile Executive Summary 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile (CAS: 1889415-23-9) is a highly valuable heterocyclic building block frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Protocol: 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile

Executive Summary

2-(3-Methyl-1-benzofuran-5-yl)acetonitrile (CAS: 1889415-23-9) is a highly valuable heterocyclic building block frequently utilized in pharmaceutical synthesis and drug discovery. However, the presence of the aliphatic nitrile functional group dictates that this compound be handled with stringent safety precautions. This guide provides authoritative, step-by-step operational and logistical protocols to mitigate the acute toxicity risks associated with systemic nitrile exposure.

Mechanistic Toxicology: The Causality of Nitrile Hazards

To handle 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile safely, researchers must understand why it is hazardous. The primary danger of aliphatic and aryl-aliphatic nitriles does not stem from the intact molecule itself, but rather from its in vivo metabolic degradation[1].

When absorbed via inhalation, dermal contact, or ingestion, nitriles undergo hepatic biotransformation. Cytochrome P450 enzymes oxidize the alpha-carbon (the carbon adjacent to the nitrile group), forming an unstable cyanohydrin intermediate[1]. This intermediate spontaneously cleaves to release an aldehyde and free hydrogen cyanide (HCN)[2]. The liberated cyanide subsequently binds to the ferric ion (Fe³⁺) in cytochrome c oxidase, halting the mitochondrial electron transport chain and inducing rapid cellular histotoxic hypoxia[3]. Because this toxicity is metabolism-dependent, symptoms of cyanide poisoning from nitrile exposure are often delayed, making proactive Personal Protective Equipment (PPE) the only acceptable defense[1].

NitrileToxicity Exposure Exposure to Nitrile Compound (Inhalation / Dermal) CYP450 Hepatic Cytochrome P450 (α-carbon oxidation) Exposure->CYP450 Systemic Absorption Cyanohydrin Cyanohydrin Intermediate CYP450->Cyanohydrin HCN Hydrogen Cyanide (HCN) Release Cyanohydrin->HCN Spontaneous Cleavage CytC Inhibition of Cytochrome c Oxidase HCN->CytC Hypoxia Cellular Hypoxia & Toxicity CytC->Hypoxia PPE_Hood Fume Hood (Blocks Inhalation) PPE_Hood->Exposure Prevents PPE_Gloves Appropriate PPE (Blocks Dermal) PPE_Gloves->Exposure Prevents

Metabolic pathway of nitrile toxicity via cyanide release and critical PPE intervention points.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must account for the physical state of the chemical. While standard nitrile gloves offer basic protection against solid particulates, organic solvents act as permeation vehicles that can carry the dissolved compound directly through standard glove barriers.

PPE CategorySpecificationMechanistic Justification
Hand Protection (Solid) Double-gloved NitrileProvides an adequate physical barrier against the solid crystalline form during weighing and transfer.
Hand Protection (Solution) Butyl Rubber or Silver ShieldOrganic solvents (e.g., DMSO, DMF, DCM) can rapidly permeate standard nitrile gloves, carrying the toxic solute into the skin.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesPrevents ocular absorption and physical irritation from airborne dust generation.
Respiratory Protection Chemical Fume Hood (80–100 fpm)Nitrile compounds in a vapor or dust state are highly toxic when inhaled[4]. The hood prevents inhalation of aerosolized particulates.
Body Protection Flame-retardant lab coat, closed-toe shoesPrevents the accumulation of chemical dust on personal clothing and subsequent delayed skin contact.

Operational Protocol: Self-Validating Handling Procedures

To ensure a self-validating safety system, every step of the handling process incorporates a verification check to confirm that the safety parameter is actively functioning.

Step 1: Pre-Operation Verification

  • Action: Verify that the chemical fume hood is operational and the sash is positioned at the certified working height.

  • Validation: Check the digital airflow monitor to ensure a face velocity between 80 and 100 feet per minute (fpm). Do not proceed if the alarm is sounding.

Step 2: Weighing and Transfer

  • Action: Weigh 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile exclusively inside the fume hood using a draft shield to stabilize the balance.

  • Validation: Use anti-static weigh boats and spatulas to prevent electrostatic repulsion, which can aerosolize the toxic dust into the breathing zone.

Step 3: Solubilization and Reaction Setup

  • Action: When dissolving the compound, add the solvent (e.g., DMSO, DMF) slowly while keeping the reaction vessel deep inside the hood.

  • Validation: If handling the compound in solution, verify that you have switched from standard nitrile gloves to Butyl Rubber gloves to prevent solvent-mediated dermal permeation.

Step 4: Decontamination

  • Action: Wipe down the balance, spatulas, and immediate work area with a solvent-dampened wipe (e.g., ethanol or soapy water).

  • Validation: Visually inspect the area for residual powder. Dispose of all decontamination wipes immediately into a sealed hazardous waste container.

Spill Management & Disposal Plan

Nitrile spills require immediate, calculated action to prevent dust generation and environmental contamination.

Solid Spill Cleanup:

  • Do not dry sweep. Sweeping aerosolizes the toxic nitrile dust.

  • Cover the spilled solid with damp paper towels to suppress dust.

  • Carefully scoop the damp material using a non-sparking tool and place it into a wide-mouth, sealable hazardous waste container.

  • Wash the spill area thoroughly with soap and water.

Liquid Spill Cleanup (If in solution):

  • Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand).

  • Allow the absorbent to fully sequester the liquid, then transfer the saturated material to a hazardous waste container.

Waste Disposal:

  • Do not flush down the drain. 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile must be collected in clearly labeled, compatible hazardous waste containers.

  • Chemical Incompatibility: Never mix nitrile waste with strong acids. Acidic conditions can prematurely hydrolyze the nitrile group, resulting in the rapid, lethal off-gassing of hydrogen cyanide (HCN)[4].

References[1] Title: Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals

Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link][3] Title: Impact of Nitriles on Bacterial Communities Source: Frontiers in Environmental Science URL: [Link][2] Title: Studies on the mechanism of acute toxicity of nitriles in mice Source: Archives of Toxicology URL: [Link][4] Title: Laboratory Safety and Hazardous Waste Disposal Guide Source: Tsinghua University URL: [Link]

Sources

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